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  • Product: 3-Hydroxy Methoxyfenozide
  • CAS: 252720-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Hydroxy Methoxyfenozide: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy methoxyfenozide, also known by its reference code RH-117236, is a significant metabolite of the insecticide methoxyfenozide.[1][2] Me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy methoxyfenozide, also known by its reference code RH-117236, is a significant metabolite of the insecticide methoxyfenozide.[1][2] Methoxyfenozide itself is a diacylhydrazine insecticide that exhibits a novel mode of action by mimicking the molting hormone in lepidopteran larvae.[3][4] Understanding the chemical structure and physical properties of its metabolites, such as 3-hydroxy methoxyfenozide, is crucial for comprehensive toxicological assessments, environmental fate analysis, and the development of robust analytical methods. This guide provides a detailed technical overview of 3-hydroxy methoxyfenozide, contextualized by the metabolic pathway and mechanism of action of its parent compound.

Chemical Structure and Identity

3-Hydroxy methoxyfenozide is formed through the hydroxylation of the methoxy-o-toluoyl group of methoxyfenozide.[5] This metabolic transformation results in the introduction of a hydroxyl group on the A-ring of the molecule.

Chemical Name: Benzoic acid, 3-hydroxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide[1]

Synonyms: RH-117236, N'-(tert-butyl)-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide[1][6]

Molecular Formula: C21H26N2O3[1][6]

Canonical SMILES: Cc1cc(C)cc(c1)C(=O)N(N(C(=O)c2c(C)cccc2O)C(C)(C)C)C(C)(C)C

Below is a two-dimensional representation of the chemical structure of 3-hydroxy methoxyfenozide.

Caption: 2D Chemical Structure of 3-Hydroxy Methoxyfenozide.

Physicochemical Properties

The available physicochemical data for 3-hydroxy methoxyfenozide are summarized in the table below. It is important to note that as a metabolite, extensive experimental data for all physical properties may be limited compared to the parent compound.

PropertyValueSource
Molecular Weight 354.44 g/mol [1]
Molecular Formula C21H26N2O3[1][6]
Appearance Neat[1]
InChI Key BFKZZXWIAWMKQB-UHFFFAOYSA-N[1]

Metabolic Formation of 3-Hydroxy Methoxyfenozide

3-Hydroxy methoxyfenozide is a product of the metabolism of methoxyfenozide in various organisms, including mammals and insects. The metabolism of methoxyfenozide is extensive and involves several primary reactions, including demethylation, glucuronidation, and hydroxylation.[5] Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction that often serves to increase the water solubility of a compound, facilitating its excretion. In the case of methoxyfenozide, hydroxylation can occur at different positions on the aromatic rings. The formation of 3-hydroxy methoxyfenozide specifically involves the hydroxylation of the A-ring (the 3-methoxy-o-toluoyl moiety).

The metabolic pathway can be visualized as follows:

G methoxyfenozide Methoxyfenozide hydroxylation Hydroxylation (Phase I Metabolism) methoxyfenozide->hydroxylation hydroxy_metabolite 3-Hydroxy Methoxyfenozide (RH-117236) hydroxylation->hydroxy_metabolite

Caption: Metabolic formation of 3-hydroxy methoxyfenozide.

Mechanism of Action of the Parent Compound: Methoxyfenozide

To understand the potential biological activity of 3-hydroxy methoxyfenozide, it is essential to consider the mechanism of action of its parent compound. Methoxyfenozide is a highly specific insecticide that acts as an ecdysone agonist.[3][4] Ecdysone is a crucial insect molting hormone. Methoxyfenozide binds to the ecdysone receptor complex in lepidopteran insects with high affinity, mimicking the action of the natural hormone, 20-hydroxyecdysone.[4][7][8]

This binding event triggers a premature and incomplete molt, leading to a cessation of feeding and ultimately, the death of the insect larva.[4] The high specificity of methoxyfenozide for the lepidopteran ecdysone receptor contributes to its favorable safety profile for many non-target organisms.[4] The biological activity of 3-hydroxy methoxyfenozide as an ecdysone agonist would need to be experimentally determined, but its structural similarity to the parent compound suggests it may retain some level of activity.

Synthesis of the Parent Compound: Methoxyfenozide

While the direct synthesis of 3-hydroxy methoxyfenozide is not widely documented in publicly available literature, understanding the synthesis of the parent compound, methoxyfenozide, provides valuable context for chemists and drug development professionals. A common synthetic route involves the reaction of N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine with 3,5-dimethylbenzoyl chloride in the presence of a base.[9]

The key steps in this synthesis are outlined below:

G cluster_reactants Reactants hydrazine_derivative N-(3-methoxy-2-methyl-benzoyl)- N'-tert-butyl hydrazine reaction Acylation Reaction (in the presence of a base) hydrazine_derivative->reaction benzoyl_chloride 3,5-dimethylbenzoyl chloride benzoyl_chloride->reaction product Methoxyfenozide reaction->product

Caption: Simplified synthesis workflow for methoxyfenozide.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3-hydroxy methoxyfenozide, particularly in environmental and biological matrices, are critical for regulatory and research purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for this purpose.

Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy Methoxyfenozide in Water Samples

This protocol is a generalized representation based on common practices for pesticide residue analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To concentrate the analyte and remove interfering matrix components.

  • Steps:

    • Acidify the water sample (e.g., with formic acid).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent solution (e.g., water:methanol) to remove polar impurities.

    • Elute the analyte with a stronger organic solvent (e.g., acetonitrile).[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify 3-hydroxy methoxyfenozide.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for this class of compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For 3-hydroxy methoxyfenozide, a potential precursor ion would be [M+H]+. Specific product ions would be determined through infusion experiments.

    • Ion Transitions: At least two MRM transitions are typically monitored for each analyte to ensure confident identification and quantification, as per regulatory guidelines.

3. Data Analysis

  • Quantification: A calibration curve is constructed using standards of known concentrations of 3-hydroxy methoxyfenozide. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

  • Confirmation: The presence of the analyte is confirmed by the co-elution with a reference standard and the correct ratio of the two monitored MRM transitions.

Conclusion

3-Hydroxy methoxyfenozide is a key metabolite in the biotransformation of the insecticide methoxyfenozide. A thorough understanding of its chemical structure, physicochemical properties, and the methods for its detection is fundamental for a complete assessment of the parent compound's environmental and toxicological profile. This guide has provided a consolidated overview of the current scientific knowledge on 3-hydroxy methoxyfenozide, offering a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the specific biological activity and a more comprehensive characterization of the physical properties of this metabolite will continue to be of significant interest.

References

  • Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE. Link

  • 4.14 Methoxyfenozide (209)(T,R)*. 5

  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst Pesticides Safety Directorate, Department for - World Health Organization (WHO). 11

  • methoxyfenozide (209) - Food and Agriculture Organization. 3

  • 3-Hydroxy Methoxyfenozide - CymitQuimica. 1

  • Methoxyfenozide (Ref: RH 2485) - AERU - University of Hertfordshire. 2

  • 49525704 Title: Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA. 12

  • 49525703 Title: Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA. 10

  • Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem - NIH. 7

  • 252720-16-4 | Methoxyfenozide-3-hydroxy - Anax Laboratories. 6

  • METHOXYFENOZIDE (209) First draft prepared by Professor Mi-Gyung Lee, Department of Food Science and Biotechnology, Andong Natio. 13

  • Methoxyfenozide content is determined by HPLC UV detector system u. 14

  • Analysis of Methoxyfenozide Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS) | Request PDF - ResearchGate. 15

  • Understanding the Methoxyfenozide Insecticide Mechanism of Action for Enhanced Pest Control - NINGBO INNO PHARMCHEM CO.,LTD.. 4

  • CN102040540A - Synthetic method of methoxyfenozide - Google Patents. 9

  • The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed. 8

Sources

Exploratory

environmental fate and degradation kinetics of 3-hydroxy methoxyfenozide

An In-depth Technical Guide to the Environmental Fate and Degradation Kinetics of 3-Hydroxy Methoxyfenozide Authored by: Gemini, Senior Application Scientist Introduction Methoxyfenozide, a diacylhydrazine insecticide, i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Environmental Fate and Degradation Kinetics of 3-Hydroxy Methoxyfenozide

Authored by: Gemini, Senior Application Scientist

Introduction

Methoxyfenozide, a diacylhydrazine insecticide, is a highly effective ecdysone agonist used to control a range of lepidopteran pests.[1][2] It functions by mimicking the insect molting hormone 20-hydroxyecdysone, inducing a premature and lethal molt.[3][4] As with any agricultural chemical, understanding the environmental fate of the parent compound and its primary metabolites is critical for a comprehensive risk assessment.

This guide focuses on a key metabolite, 3-hydroxy methoxyfenozide (also known by its laboratory code, RH-117236).[5][6] This compound is formed through the metabolism of methoxyfenozide in various environmental compartments. We will explore its formation, subsequent degradation pathways, the kinetics governing these processes, and the analytical methodologies required for its detection and quantification. This document is intended for researchers, environmental scientists, and professionals in the agrochemical industry seeking a detailed understanding of the environmental behavior of this metabolite.

Physicochemical Properties of the Parent Compound: Methoxyfenozide

The environmental transport and fate of a metabolite are heavily influenced by the properties of its parent compound. 3-hydroxy methoxyfenozide is formed from methoxyfenozide, and thus, the latter's characteristics dictate the initial environmental distribution.

PropertyValueSource
Molecular Formula C₂₂H₂₈N₂O₃[7]
Molecular Weight 368.5 g/mol [7]
Water Solubility 3.3 mg/L (at 25°C)[3][8]
Vapor Pressure <1.33 x 10⁻⁵ Pa (at 25°C)[3][9]
Octanol-Water Partition Coefficient (Log Kₒw) 3.72[3][8]
Organic Carbon Partition Coefficient (Kₒc) 219 – 922 L/kg[8]

The low water solubility and moderate Kₒc value indicate that methoxyfenozide has a tendency to adsorb to soil and sediment rather than remain in the aqueous phase.[8][10] Its low vapor pressure suggests that volatilization is not a significant dissipation pathway.[3][8]

Environmental Degradation Pathways

3-hydroxy methoxyfenozide is primarily formed via demethylation of the parent methoxyfenozide.[3] The subsequent fate of this metabolite is determined by the complex interplay of abiotic and biotic processes in soil and aquatic environments.

Degradation in Soil

The soil environment is a primary reservoir for methoxyfenozide and its degradates.

  • Aerobic Soil Metabolism : Methoxyfenozide is characterized by its high persistence in soil.[11] Laboratory studies under aerobic conditions show that it degrades very slowly, with calculated half-lives (DT₅₀) ranging from 336 to 1100 days.[8][11] The primary degradation pathway for the parent compound is not mineralization but rather its gradual incorporation into soil organic matter, particularly humic and fulvic acids.[11]

  • Formation and Fate of 3-Hydroxy Methoxyfenozide : During the slow degradation of the parent compound, 3-hydroxy methoxyfenozide (RH-117236) is formed, alongside other minor metabolites like the carboxylic acid derivative (RH-131154).[3][8] However, these degradates are typically found only in low relative amounts, often less than 10% of the applied radioactivity in studies.[8] The high persistence of the parent compound means that the formation of metabolites is a slow, long-term process.

Soil_Degradation_Pathway parent Methoxyfenozide metabolite 3-Hydroxy Methoxyfenozide (RH-117236) parent->metabolite Demethylation bound Bound Residues (Humic/Fulvic Acids) parent->bound Major Pathway (Very Slow) mineralization Mineralization (CO₂) parent->mineralization Minor Pathway (Slow) other Other Minor Metabolites parent->other Oxidation

Figure 1: Simplified aerobic soil degradation pathway of Methoxyfenozide.

Degradation in Aquatic Systems

Once methoxyfenozide enters aquatic environments through runoff or leaching, its fate is governed by hydrolysis, photolysis, and microbial activity in the water and sediment.

  • Hydrolysis : Methoxyfenozide is exceptionally stable to hydrolysis across a range of environmentally relevant pH values (5, 7, and 9).[3][11] Calculated half-lives are on the order of hundreds to over a thousand days, indicating that abiotic hydrolysis is not a significant degradation route.[3][9]

  • Aqueous Photolysis : In sterile, buffered water, methoxyfenozide is also stable to photolysis.[3] However, in natural pond water containing photosensitizers, degradation is observed, with a reported half-life of 77 days under simulated sunlight.[3][7] This suggests that indirect photolysis can contribute to its degradation in surface waters.

  • Water/Sediment Metabolism : Studies of aerobic aquatic systems demonstrate that methoxyfenozide partitions from the water column into the sediment.[4][12] The degradation in the total system is very slow, with half-lives ranging from approximately 159 to over 960 days.[3][4][12] In these systems, 3-hydroxy methoxyfenozide (RH-117236) has been identified as a major transformation product.[4][12] Importantly, while the parent compound is persistent, this metabolite is considered to be non-persistent in aquatic systems.[4]

Aquatic_Degradation_Pathway cluster_water Water Column cluster_sediment Sediment methoxy_water Methoxyfenozide hydroxy_water 3-Hydroxy Methoxyfenozide methoxy_water->hydroxy_water Microbial Metabolism & Indirect Photolysis methoxy_sediment Methoxyfenozide methoxy_water->methoxy_sediment Partitioning hydroxy_sediment 3-Hydroxy Methoxyfenozide (Non-persistent) methoxy_sediment->hydroxy_sediment Aerobic Metabolism

Figure 2: Fate of Methoxyfenozide in a water/sediment system.

Degradation Kinetics

The kinetics of degradation are typically described by the DT₅₀ (time to 50% dissipation), or half-life. The data overwhelmingly points to the high persistence of the parent compound, methoxyfenozide, which is the rate-limiting step for the formation of its metabolites.

ConditionMatrixHalf-life (DT₅₀)CommentsSource
Aerobic Metabolism Soil336 - 1100 daysVery persistent.[8][11]
Aerobic Metabolism Water/Sediment System159 - 963 daysPersistent, partitions to sediment.[3][4][12]
Hydrolysis Sterile Water (pH 5, 7, 9)587 - 1572 daysStable to hydrolysis.[3][9]
Aqueous Photolysis Natural Pond Water (pH 7)77 daysDegradation facilitated by photosensitizers.[3][7]
Aqueous Photolysis Sterile Buffered Water (pH 7)Stable (2166 days)Stable without photosensitizers.[3]
Soil Photolysis Loam Soil173 days (irradiated)Slight photodegradation observed.[3]

While specific degradation kinetics for 3-hydroxy methoxyfenozide are not extensively detailed, studies note that it is "non-persistent" in aquatic systems, implying a significantly shorter half-life than its parent compound in that compartment.[4] One study on the dissipation of the parent compound in water under laboratory conditions found that a first-order model fit the data well, yielding a much shorter DT₅₀ of 3.03 days, though this rapid dissipation is not typical of other reported studies.[13][14]

Analytical Methodologies

Accurate quantification of 3-hydroxy methoxyfenozide in complex environmental matrices like soil and water requires robust analytical methods. The standard approach involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: Determination in Soil/Sediment

The following protocol is a generalized workflow based on established methods for methoxyfenozide and its metabolites.[13][15][16][17]

  • Extraction

    • Weigh 10-20 g of a homogenized soil/sediment sample into a centrifuge tube.

    • Add an appropriate volume of extraction solvent, typically a mixture of acetonitrile and water or methanol and water.

    • Shake vigorously for 30-60 minutes on a mechanical shaker.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the extract). Repeat the extraction on the solid pellet and combine the supernatants.

  • Cleanup (Solid-Phase Extraction - SPE)

    • The objective of this step is to remove co-extracted matrix components that could interfere with analysis.

    • Condition an SPE cartridge (e.g., C18 or Florisil) by passing methanol followed by deionized water through it.[13][16]

    • Load a specific aliquot of the crude extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to elute polar interferences.

    • Elute the target analytes (methoxyfenozide and 3-hydroxy methoxyfenozide) with a stronger solvent, such as acetonitrile or ethyl acetate.

  • Concentration and Analysis

    • Evaporate the purified eluate to dryness under a gentle stream of nitrogen.[15]

    • Reconstitute the residue in a small, precise volume of mobile phase (e.g., 1.0 mL of water:acetonitrile).[15]

    • Analyze the final solution using High-Performance Liquid Chromatography (HPLC) coupled with a Tandem Mass Spectrometry (LC-MS/MS) detector.[15]

    • LC-MS/MS Parameters : Detection is achieved in positive-ion mode, monitoring for specific parent-daughter ion transitions. For 3-hydroxy methoxyfenozide (A-ring phenol), a typical transition would be m/z 355.1 → 299.2.[15]

Analytical_Workflow sample 1. Soil or Water Sample extraction 2. Solvent Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup 3. Solid-Phase Extraction (SPE) Cleanup (e.g., C18) extraction->cleanup concentration 4. Evaporation & Reconstitution cleanup->concentration analysis 5. LC-MS/MS Analysis concentration->analysis

Figure 3: General analytical workflow for 3-hydroxy methoxyfenozide.

Conclusion

3-hydroxy methoxyfenozide is an important metabolite in the environmental degradation of the insecticide methoxyfenozide. The parent compound is characterized by its high persistence in both soil and aquatic sediment, with degradation occurring very slowly over hundreds of days. Consequently, the formation of 3-hydroxy methoxyfenozide is a gradual process. While kinetic data for the metabolite itself is limited, evidence suggests it is significantly less persistent than the parent compound in aquatic systems. The primary fate of the parent methoxyfenozide system involves strong binding to soil and sediment, limiting its bioavailability but ensuring its long-term presence in these compartments. Continued research using sensitive analytical methods like LC-MS/MS is essential for monitoring its presence and further refining the environmental risk assessment.

References

  • Food and Agriculture Organization. (n.d.). methoxyfenozide (209). Retrieved from [Link]

  • Joint Meeting on Pesticide Residues. (n.d.). *4.14 Methoxyfenozide (209)(T,R)**. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, March 19). Methoxyfenozide (Ref: RH 2485). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxyfenozide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, May 6). Environmental Fate and Ecological Risk Assessment for Proposed Use of Methoxyfenozide on Pineapple. Regulations.gov. Retrieved from [Link]

  • Kabir, M. H., et al. (2008). Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under. Korean Journal of Environmental Agriculture, 24(3), 207-212.
  • European Food Safety Authority. (2017). Peer review of the pesticide risk assessment of the active substance methoxyfenozide. EFSA Journal, 15(7), e04931.
  • Health Canada Pest Management Regulatory Agency. (2008, November 10). Methoxyfenozide Technical Insecticide. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Lee, M.-G. (n.d.). METHOXYFENOZIDE (209). Food and Agriculture Organization. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, June 14). Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for Methoxyfenozide. Regulations.gov. Retrieved from [Link]

  • World Health Organization. (n.d.). METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst. Retrieved from [Link]

  • Carlson, G. R., et al. (2001). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119.
  • ResearchGate. (n.d.). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist | Request PDF. Retrieved from [Link]

Sources

Foundational

In Vitro Metabolism of Methoxyfenozide in Insect Models: A Mechanistic and Methodological Guide

Executive Summary Methoxyfenozide (MET) is a highly selective, non-steroidal diacylhydrazine insecticide that functions as an ecdysone receptor (EcR) agonist. By mimicking the native insect molting hormone, 20-hydroxyecd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyfenozide (MET) is a highly selective, non-steroidal diacylhydrazine insecticide that functions as an ecdysone receptor (EcR) agonist. By mimicking the native insect molting hormone, 20-hydroxyecdysone (20E), MET disrupts the developmental cycle of target lepidopteran pests, inducing a premature and lethal molt 1. Understanding the in vitro metabolism of MET in insect models is critical for drug development professionals and agricultural scientists to predict pharmacokinetic behavior, engineer more resilient analogs, and mitigate the rapid onset of metabolic resistance in field populations.

This guide provides an in-depth analysis of MET's metabolic pathways, the enzymatic drivers of detoxification, and a self-validating in vitro protocol for quantifying midgut metabolism.

Molecular Mechanism: The Ecdysone Signaling Pathway

Unlike conventional neurotoxic insecticides, MET targets the endocrine system. It binds to the ecdysone receptor complex (EcR:USP heterodimer) with exceptionally high affinity—demonstrating a dissociation constant ( Kd​ ) of 0.5 nM in Plodia interpunctella1.

This binding transactivates a cascade of molt-initiating transcription factors (such as E74 and TREA) 2. However, because MET is not cleared from the receptor like the natural 20E hormone, it represses down-regulatory genes necessary for cuticle elaboration and ecdysis, trapping the larva in a state of precocious incomplete molting 3.

Pathway MET Methoxyfenozide (Agonist) EcR EcR:USP Complex (Receptor) MET->EcR High Affinity (Kd=0.5nM) Gene Molt-Initiating Genes (E74, TREA) EcR->Gene Transactivation Lethal Precocious Molting (Lethal Arrest) Gene->Lethal Down-regulation Blocked

Ecdysone receptor signaling disruption by methoxyfenozide.

In Vitro Metabolism and Detoxification Enzymes

Insects rely heavily on midgut and fat body enzymes to metabolize xenobiotics. The primary metabolic reactions for MET involve Phase I oxidation (demethylation and hydroxylation) and Phase II conjugation 4. The upregulation of specific detoxification enzymes is the primary driver of metabolic resistance in field populations 5.

Table 1: Key Detoxification Enzymes in Methoxyfenozide Metabolism
Enzyme FamilyPhasePrimary Metabolic ActionResistance Implication
Cytochrome P450 (CYP) Phase IHydroxylation, demethylationHigh expression of the CYP9A subfamily in the larval stage is heavily implicated in the metabolism of MET 6.
Carboxylesterase (CarE) Phase IEster/amide bond hydrolysisMET-selected resistant strains of Helicoverpa armigera exhibit significantly increased CarE activity 7.
Glutathione S-Transferase (GST) Phase IIConjugation with glutathioneOften shows altered or decreased activity depending on the specific co-selection pressures applied to the population 7.

Experimental Workflow: In Vitro Midgut Metabolism Assay

To accurately quantify the metabolic clearance of MET, researchers must isolate functionally active microsomal fractions. The following protocol is designed as a self-validating system , ensuring that any observed MET depletion is causally linked to enzymatic activity rather than spontaneous degradation.

Step-by-Step Methodology
  • Midgut Dissection: Isolate midguts from 4th-instar larvae on ice.

    • Causality: The 4th-instar stage is selected because P450 gene expression peaks during this active feeding phase to metabolize dietary xenobiotics [[6]]().

  • Homogenization: Homogenize tissues in 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mM EDTA, 1 mM DTT, and protease inhibitors.

  • Differential Centrifugation: Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C to remove cellular debris and mitochondria. Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 minutes.

    • Causality: Ultracentrifugation specifically isolates the endoplasmic reticulum membrane fraction (microsomes), which houses the membrane-bound Cytochrome P450 monooxygenases.

  • In Vitro Incubation: Combine the microsomal pellet (resuspended in buffer) with 10 μM MET and a 1 mM NADPH-regenerating system. Incubate at 30°C for 60 minutes.

    • Causality: NADPH is the obligate electron donor required for the P450 catalytic cycle. Without it, oxidative metabolism cannot occur.

  • System Validation Controls:

    • Negative Control: Run a parallel assay omitting NADPH to confirm that MET depletion is strictly P450-dependent.

    • Inhibitor Control: Add Piperonyl Butoxide (PBO), a broad-spectrum CYP inhibitor. A rescue of MET concentration confirms direct causality between CYP activity and MET clearance.

  • Termination & Analysis: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent MET and its hydroxylated metabolites.

    • Causality: Acetonitrile instantly denatures the enzymes, halting the reaction at a precise time point, while simultaneously extracting the hydrophobic MET molecules for chromatography.

Protocol D Midgut Dissection H Homogenization (pH 7.4) D->H C Ultracentrifugation (100,000g) H->C I In Vitro Assay (+NADPH, MET) C->I A LC-MS/MS Analysis I->A

Step-by-step in vitro midgut metabolism assay workflow.

Pharmacokinetics and Toxicological Impact

The efficiency of in vitro metabolism directly dictates the in vivo toxicological outcomes. When MET successfully evades midgut detoxification, it severely disrupts downstream physiological processes, notably hormone regulation and cuticle formation. For example, exposure to MET suppresses the expression of chitin synthase 2 and larval cuticle proteins 8.

However, continuous selection pressure rapidly elevates metabolic clearance rates. In Spodoptera littoralis, unceasing selection over 16 generations resulted in a massive shift in the lethal concentration required to achieve mortality 9.

Table 2: Comparative Toxicity and Pharmacokinetic Metrics of Methoxyfenozide
Species / ModelMetricValueBiological Significance
Plodia interpunctella Receptor Affinity ( Kd​ )0.5 nMDemonstrates extremely high binding affinity to the EcR:USP complex [[1]]().
Spodoptera littoralis Susceptible LC501.748 mg/LBaseline toxicity threshold for susceptible field populations 9.
Spodoptera littoralis Resistant LC50 (Gen 16)63.35 mg/LRepresents a 36.2-fold resistance acquired through continuous metabolic selection pressure 9.
Aedes aegypti Chitin Content (IE70)34.13 μ g/larva Significant reduction from the control (64.33 μ g/larva ), proving downstream structural disruption [[10]]().

References

  • The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed Source: nih.gov URL:[Link]

  • Methoxyfenozide as a potent insect growth regulator: Disruption of growth, development and chitin synthesis in Aedes aegypti for sustainable vector control Source: researchgate.net URL:[Link]

  • Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua Source: mdpi.com URL:[Link]

  • Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry Source: nih.gov URL:[Link]

  • A Nano-Delivery System Enhances the Stomach Toxicity of Methoxyfenozide against Spodoptera litura by Suppressing the Synthesis of Insect Cuticle Protein Source: acs.org URL:[Link]

  • Effects of Methoxyfenozide-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) Mortality and Detoxification Enzyme Levels Source: nih.gov URL:[Link]

  • Metabolic functional redundancy of the CYP9A subfamily members leads to P450-mediated lambda-cyhalothrin resistance in Cydia pomonella Source: biorxiv.org URL:[Link]

  • 4.14 Methoxyfenozide (209)(T,R)*: TOXICOLOGY Source: fao.org URL:[Link]

  • Mechanisms of Increased Indoxacarb Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera Source: nih.gov URL:[Link]

  • Toxicity and biochemical impact of methoxyfenozide/spinetoram mixture on susceptible and methoxyfenozide-selected strains of Spodoptera littoralis Source: nih.gov URL:[Link]

Sources

Exploratory

Unraveling the Phytometabolism of Ecdysone Agonists: Identification and Quantification of 3-Hydroxy Methoxyfenozide in Plant Tissues

Introduction & Mechanistic Overview Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone agonist, mimicking the natural insect molting hormone 20-hydroxyecdysone to target lepid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone agonist, mimicking the natural insect molting hormone 20-hydroxyecdysone to target lepidopteran pests[1]. While the parent compound exhibits robust environmental stability, its application to agricultural crops initiates a slow but highly specific biotransformation cascade within plant tissues.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of tracking these trace biotransformations. The primary Phase I metabolic pathway in crops such as apples, rice, and cotton involves the O-demethylation of the parent compound's A-ring, yielding 3-hydroxy methoxyfenozide (also designated as the A-ring phenol or RH-7236)[2]. Accurately identifying and quantifying this specific metabolite is critical for comprehensive residue enforcement and toxicological risk assessment.

The Phytometabolic Cascade: Causality of Conjugation

In plant matrices, free phenols are inherently reactive and rarely accumulate in their aglycone state. Once 3-hydroxy methoxyfenozide is formed via cytochrome P450-mediated demethylation, it is rapidly sequestered through Phase II conjugation pathways.

The plant's defense mechanism glycosylates the hydroxyl group to form a glucose conjugate (RH-1055). To further increase water solubility and facilitate vacuolar storage, this intermediate is subsequently malonylated to form a malonyl glycosyl conjugate (RH-2072). Understanding this causality is essential for analytical scientists: aggressive extraction techniques will artificially hydrolyze the unstable malonyl conjugate (RH-2072) back into the glucose conjugate or the free A-ring phenol, skewing the true metabolic profile.

MetabolicPathway Parent Methoxyfenozide (Parent) Phenol 3-Hydroxy Methoxyfenozide (A-ring Phenol / RH-7236) Parent->Phenol O-Demethylation (Phase I) Gluc Glucose Conjugate (RH-1055) Phenol->Gluc Glycosylation (Phase II) Mal Malonyl Glycosyl Conjugate (RH-2072) Gluc->Mal Malonylation (Phase II)

Phase I and II phytometabolic cascade of methoxyfenozide in plant tissues.

Analytical Strategy: Designing a Self-Validating Protocol

To accurately quantify 3-hydroxy methoxyfenozide, the analytical workflow must overcome severe matrix effects (e.g., co-eluting chlorophyll and plant sterols) and the inherent instability of its conjugated precursors.

We utilize an acidic methanolic extraction coupled with Solid Phase Extraction (SPE) and UHPLC-ESI-MS/MS. This protocol is designed as a self-validating system : by incorporating a pre-extraction spike of a isotopically labeled internal standard (e.g., 13 C-methoxyfenozide)[1], the system intrinsically corrects for matrix-induced ion suppression and extraction losses in real-time, ensuring that every batch validates its own recovery metrics.

Step-by-Step Methodology

Step 1: Cryogenic Homogenization

  • Action: Flash-freeze plant tissues (e.g., wheat, soybeans, or tomatoes) in liquid nitrogen and mill to a fine powder.

  • Causality: Cryo-milling halts endogenous enzymatic activity (esterases/glycosidases) that would otherwise prematurely cleave the malonyl and glucose conjugates, preserving the in vivo metabolic snapshot.

Step 2: Acidic Methanol Extraction

  • Action: Extract the homogenate using Methanol:Water (80:20, v/v) acidified with 0.1% formic acid.

  • Causality: The acidic environment ensures the phenolic hydroxyl group of 3-hydroxy methoxyfenozide remains fully protonated (neutral), maximizing its solubility in the organic phase while precipitating large plant proteins.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Action: Pass the supernatant through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% acetonitrile.

  • Causality: The polymeric sorbent retains the moderately hydrophobic 3-hydroxy methoxyfenozide while polar plant interferents (sugars, organic acids) are washed away. This step is non-negotiable for preventing electrospray ionization (ESI) suppression in the mass spectrometer.

Step 4: UHPLC-ESI-MS/MS Analysis

  • Action: Inject 15 µL of the reconstituted extract onto a superficially porous C18 column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm) maintained at 40°C[3]. Use a mobile phase gradient of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid[3].

  • Causality: Fused-core particle technology provides the high theoretical plate count necessary to resolve the A-ring phenol (retention time ~3.05 min) from the parent methoxyfenozide (~4.5 min) at lower backpressures[4].

AnalyticalWorkflow Homogenization 1. Cryogenic Homogenization (Liquid N2) Extraction 2. Extraction (Acidic Methanol) Homogenization->Extraction Preserves unstable conjugates SPE 3. Solid Phase Extraction (SPE) (Matrix Cleanup) Extraction->SPE Precipitates proteins LC 4. UHPLC Separation (Fused-Core C18) SPE->LC Removes pigments & lipids MS 5. ESI-MS/MS Detection (Positive MRM) LC->MS Resolves isobaric interferences

Step-by-step analytical workflow for 3-hydroxy methoxyfenozide quantification.

Quantitative Data & MS/MS Parameters

In positive electrospray ionization (+ESI), the protonated precursor ion [M+H]+ for 3-hydroxy methoxyfenozide appears at m/z 355.1[4]. The primary quantifier transition (m/z 355.1 → 299.2) represents the neutral loss of isobutylene (56 Da) from the tert-butyl group, a highly favored and reproducible fragmentation pathway for diacylhydrazines[4].

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Retention Time (min)
Methoxyfenozide (Parent) 369.2 313.3 149.1 ~4.50
3-Hydroxy Methoxyfenozide 355.1 299.2 135.0 ~3.05

| B-ring Mono Acid Metabolite | 399.3 | 343.1 | 149.2 | ~3.15 |

Data synthesized from EPA Method Validation Study 110354[4].

Table 2: Method Validation Performance Metrics in Plant Matrices Regulatory enforcement requires strict validation across different crop morphologies. High moisture crops (e.g., tomatoes, cucumbers) and low moisture crops (e.g., wheat, soybeans) exhibit different matrix suppression profiles, yet the optimized LC-MS/MS methodology maintains exceptional sensitivity[5].

Crop CategoryRepresentative MatricesLimit of Detection (LOD)Limit of Quantification (LOQ)
High Moisture Crops Mustard greens, turnips, onions, cucumbers, tomatoes0.005 mg/kg0.02 mg/kg
Low Moisture Crops Wheat grain, soybeans0.006 mg/kg0.02 mg/kg

Data synthesized from FAO JMPR Evaluations[5].

References

  • World Health Organization (WHO). "METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst." JMPR Evaluations.
  • Food and Agriculture Organization (FAO). "METHOXYFENOZIDE (209) First draft prepared by Professor Mi-Gyung Lee." JMPR Evaluations.
  • Food and Agriculture Organization (FAO). "4.14 Methoxyfenozide (209)(T,R)." JMPR Report.
  • Environmental Protection Agency (EPA). "Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite... in Water." EPA MRID No.: 49525703.
  • Environmental Protection Agency (EPA). "Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite... in Soil and Sediment." EPA MRID No.: 49525704.

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics of 3-Hydroxy Methoxyfenozide in Mammalian Models

A Foreword for the Research Professional This guide provides a comprehensive technical overview of the pharmacokinetic profile of 3-hydroxy methoxyfenozide, a principal metabolite of the insecticide methoxyfenozide, in m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword for the Research Professional

This guide provides a comprehensive technical overview of the pharmacokinetic profile of 3-hydroxy methoxyfenozide, a principal metabolite of the insecticide methoxyfenozide, in mammalian systems. As a senior application scientist, the imperative is to move beyond mere data presentation and delve into the causality and implications of these findings for drug development and safety assessment. This document is structured to provide not just the "what," but the "why" and "how," empowering researchers, scientists, and drug development professionals with actionable insights. We will explore the absorption, distribution, metabolism, and excretion (ADME) of this metabolite, underpinned by field-proven experimental methodologies and authoritative data.

Introduction: The Significance of 3-Hydroxy Methoxyfenozide

Methoxyfenozide, a diacylhydrazine insecticide, acts as an ecdysone agonist, disrupting the molting process in targeted insect species[1][2]. In mammalian systems, it undergoes extensive metabolism, and one of the key transformation products is 3-hydroxy methoxyfenozide, also known as the A-ring phenol metabolite[2][3]. Understanding the pharmacokinetics of this metabolite is crucial for a complete assessment of the parent compound's safety profile, as the biological activity and potential toxicity of metabolites can differ significantly from the parent drug. This guide will therefore focus on the available data regarding the formation and disposition of 3-hydroxy methoxyfenozide in various mammalian models.

Absorption and Formation of 3-Hydroxy Methoxyfenozide

Following oral administration, methoxyfenozide is rapidly absorbed, with peak plasma concentrations of the parent compound and its metabolites observed within 15 to 30 minutes in rats[1][4]. Systemic absorption of methoxyfenozide is estimated to be between 60% and 70% of the administered dose[4][5].

The formation of 3-hydroxy methoxyfenozide occurs as part of the phase I metabolism of the parent compound. While specific data on the time to first appearance of 3-hydroxy methoxyfenozide in plasma is not extensively detailed in the available literature, its presence is a consistent finding in metabolic studies across mammalian species.

Distribution in Tissues

Upon absorption and formation, 3-hydroxy methoxyfenozide, as part of the total radioactive residue of radiolabeled methoxyfenozide studies, is distributed to various tissues. The highest concentrations of methoxyfenozide and its metabolites are typically found in the liver, the primary site of metabolism[1][4]. Studies in lactating goats have shown that metabolites, including the A-ring phenol, are present in milk, liver, and kidney[2]. The fat-soluble nature of the parent compound, methoxyfenozide, is indicated by its higher concentration in fat compared to muscle[1]. While specific tissue distribution kinetics for 3-hydroxy methoxyfenozide are not independently characterized, its presence in key organs and milk highlights its systemic distribution.

Metabolism: The Biotransformation Pathway

The metabolism of methoxyfenozide is extensive, with over 30 metabolites identified in rats[1]. The primary metabolic reactions are demethylation, glucuronidation, and hydroxylation[1]. The formation of 3-hydroxy methoxyfenozide is a result of the demethylation of the A-ring of the parent compound[5]. This metabolite can then undergo further conjugation, such as with glucose, to form the glucose conjugate of the phenol[3].

Methoxyfenozide Methoxyfenozide 3-Hydroxy Methoxyfenozide (A-ring phenol) 3-Hydroxy Methoxyfenozide (A-ring phenol) Methoxyfenozide->3-Hydroxy Methoxyfenozide (A-ring phenol) Demethylation (Phase I) Other Metabolites Other Metabolites Methoxyfenozide->Other Metabolites Hydroxylation, etc. Glucose Conjugate Glucose Conjugate 3-Hydroxy Methoxyfenozide (A-ring phenol)->Glucose Conjugate Glucuronidation (Phase II)

Caption: Metabolic pathway of methoxyfenozide to 3-hydroxy methoxyfenozide.

Excretion: The Elimination Route

The primary route of excretion for methoxyfenozide and its metabolites is via the feces, accounting for 90-95% of the administered dose in rats, with a smaller portion (5-10%) excreted in the urine. This is largely due to significant biliary excretion following hepatic metabolism[1][4][5]. In bile-cannulated rats, a substantial portion of the dose is recovered in the bile, confirming the importance of this elimination pathway[4][5]. The majority of the dose is excreted within the first 24 hours[1][4]. 3-hydroxy methoxyfenozide is a component of the excreted metabolites found in both urine and feces[5][6].

Quantitative Data Summary

ParameterSpeciesValueReference
Time to Peak Plasma Concentration (Tmax) Rat15-30 minutes[1][4]
Systemic Absorption Rat60-70%[4][5]
Primary Route of Excretion RatFeces (via bile)[1][5]
Urinary Excretion Rat5-10%
Fecal Excretion Rat90-95%
Major Metabolic Pathways Rat, GoatDemethylation, Glucuronidation, Hydroxylation[1]

Experimental Protocols

A comprehensive understanding of the pharmacokinetics of 3-hydroxy methoxyfenozide necessitates robust experimental design and analytical methodology.

In-Vivo Pharmacokinetic Study Protocol

A typical in-vivo study to characterize the pharmacokinetics of 3-hydroxy methoxyfenozide would involve the following steps:

  • Animal Model Selection: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies[4].

  • Dose Administration: Methoxyfenozide is administered orally via gavage. Dosing with a radiolabeled compound (e.g., ¹⁴C-methoxyfenozide) is crucial for tracking all metabolites[4][5].

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Urine and feces are collected over the study duration. For detailed excretion studies, bile duct cannulation can be performed[5].

  • Sample Processing: Plasma is separated from blood by centrifugation. Urine, feces, and bile are homogenized as needed.

  • Bioanalysis: Samples are analyzed using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of the parent compound and its metabolites, including 3-hydroxy methoxyfenozide[7].

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters.

cluster_0 In-Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Dose Administration Dose Administration Sample Collection Sample Collection Dose Administration->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drug metabolites in biological matrices due to its high sensitivity and selectivity[7].

  • Principle: The method involves chromatographic separation of the analyte of interest from the matrix components, followed by ionization and mass-to-charge ratio detection.

  • Sample Preparation: A crucial step to remove interferences. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction[8][9].

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer[7].

  • Method Validation: The method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

Conclusion and Future Directions

The available data indicates that 3-hydroxy methoxyfenozide is a significant metabolite of methoxyfenozide in mammalian models. It is formed rapidly following absorption of the parent compound, distributed systemically, and primarily excreted in the feces via biliary elimination. While the overall metabolic fate of methoxyfenozide is well-characterized, a notable gap exists in the literature regarding the specific, independent pharmacokinetic profile of 3-hydroxy methoxyfenozide.

Future research should focus on synthesizing and isolating pure 3-hydroxy methoxyfenozide to enable direct administration and characterization of its intrinsic pharmacokinetic properties. Such studies would provide a more refined understanding of its contribution to the overall safety profile of methoxyfenozide and would be invaluable for regulatory assessments.

References

  • Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE.
  • 4.14 Methoxyfenozide (209)(T,R)*.
  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I.
  • methoxyfenozide (209)
  • Method Of Analysis for Methoxyfenozide Content.
  • Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem - NIH.
  • Methoxyfenozide (Ref: RH 2485) - AERU - University of Hertfordshire.
  • Methoxyfenozide Human Health Risk Assessment - Regul
  • Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA.
  • Determination of Tebufenozide and Methoxyfenozide Residues in Vegetables Using Liquid Chrom
  • A New Method Development and Validation for Identification and Quantification of Methoxyfenozide Insecticide Residues in Grapes.
  • Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental F

Sources

Exploratory

Toxicokinetics and Metabolic Profiling of Methoxyfenozide: A Deep Dive into Hydroxylated Metabolites

Executive Summary Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide) is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor agonist. While its target-site specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide) is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor agonist. While its target-site specificity makes it highly effective against Lepidopteran pests, its mammalian safety profile is heavily dictated by its rapid systemic clearance and extensive hepatic biotransformation[1].

This technical whitepaper deconstructs the toxicokinetics (TK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of methoxyfenozide, with a specific focus on the formation, distribution, and elimination of its hydroxylated and demethylated metabolites. Understanding these Phase I and Phase II biotransformations is critical for regulatory risk assessment, residue tolerance enforcement, and the design of next-generation diacylhydrazines.

Systemic ADME Dynamics: The Pharmacokinetic Foundation

The mammalian toxicokinetic profile of methoxyfenozide is characterized by rapid absorption, extensive hepatic first-pass metabolism, and highly efficient biliary clearance[2][3].

  • Absorption & Distribution: Following oral administration, methoxyfenozide is rapidly absorbed, achieving peak blood and plasma concentrations ( Cmax​ ) within 15 to 30 minutes[2]. Tissue distribution studies utilizing 14C -radiolabeled methoxyfenozide demonstrate that the highest concentrations of absorbed radioactivity localize in the liver, the primary site of biotransformation[2]. Based on cumulative biliary and urinary recoveries, systemic oral absorption is estimated at 60–70%[2][4].

  • Excretion: Methoxyfenozide does not bioaccumulate. It is almost completely eliminated within 48 to 72 hours[3][5]. The predominant route of elimination is fecal (86–97% of the administered dose), driven primarily by biliary secretion, while renal clearance (urine) accounts for a minor fraction (5–13%)[3][5]. Enterohepatic circulation plays a distinct role in the continuous processing of its metabolites[5].

Table 1: Summary of Quantitative Toxicokinetic Parameters in Mammalian Models
Pharmacokinetic ParameterObserved Value / Characteristic
Systemic Oral Absorption 60–70% (calculated via biliary + urinary recovery)[2]
Tmax​ (Blood/Plasma) 15–30 minutes post-dose[2]
Primary Excretion Route Feces (86–97%), predominantly via biliary secretion[3]
Secondary Excretion Route Urine (5–13%)[3]
Primary Metabolic Reactions O-demethylation, oxidative hydroxylation, glucuronidation[3]
Amide Bridge Cleavage < 5% of administered dose (indicating high structural stability)[2]

Metabolic Pathways: The Role of Hydroxylation and Demethylation

Methoxyfenozide undergoes extensive Phase I and Phase II metabolism. Over 30 distinct metabolites have been identified in rat urine, feces, and bile[2][6]. The diacylhydrazine backbone remains largely intact; cleavage of the amide bridge accounts for less than 5% of the total dose[2].

Instead, the metabolic fate of methoxyfenozide is governed by two primary Phase I reactions, followed by Phase II conjugation:

  • O-Demethylation (A-ring): The methoxy group on the A-ring is rapidly demethylated by Cytochrome P450 (CYP) enzymes to form the corresponding A-ring phenol (e.g., metabolite RH-117,236)[1][3].

  • Oxidative Hydroxylation (B-ring): The methyl moieties on the B-ring undergo oxidative hydroxylation, yielding various B-ring monoalcohols and dialcohols[3][6].

  • Phase II Conjugation: The resulting hydroxylated and phenolic metabolites are highly reactive to Phase II enzymes. They are readily conjugated with glucuronic acid (forming A-ring phenol glucuronides like RH-1518) or sulfates, drastically increasing their polarity and facilitating rapid biliary and urinary excretion[1][5].

Metabolism Parent Methoxyfenozide (Parent Compound) Phase1A O-Demethylation (A-ring) Parent->Phase1A CYP450 Phase1B Oxidative Hydroxylation (B-ring methyls) Parent->Phase1B CYP450 MetabA A-ring Phenol (e.g., RH-117,236) Phase1A->MetabA MetabB B-ring Mono/Dialcohols (Hydroxylated Metabolites) Phase1B->MetabB Phase2 Phase II Conjugation (Glucuronidation/Sulfation) MetabA->Phase2 MetabB->Phase2 Excretion Biliary & Fecal Excretion (Detoxification) Phase2->Excretion High Polarity Clearance

Fig 1: Primary metabolic biotransformation pathways of methoxyfenozide in mammalian systems.

Toxicological Significance of Hydroxylated Metabolites

The rapid metabolism of methoxyfenozide accounts for its remarkably low mammalian toxicity (Acute oral LD50​>5000 mg/kg in rats)[1][2]. The primary A-ring phenol metabolite (RH-117,236) produces no toxicity in murine models and tests negative in mutagenic assays[1]. The subsequent glucuronide conjugates are biologically inert and represent a classic mammalian "detoxification" mechanism, transforming lipophilic xenobiotics into water-soluble excretable forms[5].

Experimental Methodologies for Toxicokinetic Profiling

To generate high-fidelity, self-validating toxicokinetic data, ADME studies must isolate systemic absorption from unabsorbed gastrointestinal transit. The following protocol outlines the gold-standard methodology for profiling methoxyfenozide metabolites in a rodent model.

Step-by-Step Protocol: In Vivo ADME & Metabolite Profiling

Rationale & Causality: Standard fecal collection cannot differentiate between unabsorbed parent compound and parent compound that was absorbed, metabolized, and secreted back into the GI tract via bile. Therefore, bile-duct cannulation is mandatory to accurately quantify true systemic absorption and hepatic clearance mechanisms[2].

  • Step 1: Radiolabeling Strategy

    • Synthesize methoxyfenozide with 14C -labels at three distinct positions in separate cohorts: the A-ring, the B-ring, and the tert-butyl group[2][7].

    • Causality: Using multiple radiolabel positions ensures that if the diacylhydrazine bridge is cleaved, both halves of the molecule can be tracked, ensuring a 100% mass balance recovery.

  • Step 2: Animal Model Preparation

    • Surgically implant bile-duct cannulas in male and female Sprague-Dawley rats. Allow 24 hours for surgical recovery.

  • Step 3: Dosing and Sample Collection

    • Administer the radiolabeled compound via oral gavage at a low dose (10 mg/kg) and a high dose (1000 mg/kg)[2][7].

    • Causality: Testing a 100x dose differential identifies saturation kinetics. (e.g., At 1000 mg/kg, unabsorbed parent compound in feces increases to 30–39%, indicating saturation of intestinal absorption[2][3]).

    • Collect blood, urine, feces, and bile at standardized intervals (0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Step 4: Extraction and Chromatographic Separation

    • Extract residues from matrices using acidic methanol, followed by solvent partitioning and Solid Phase Extraction (SPE) cleanup.

    • Subject the extracts to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

  • Step 5: Detection and Structural Elucidation

    • Analyze fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with inline radio-assay detection[2].

    • Causality: The radio-detector quantifies the exact percentage of the total radioactive dose (TRD) for each peak, while the MS/MS spectra identify the specific mass shifts (+16 Da for hydroxylation, -14 Da for demethylation) to elucidate the chemical structure of the metabolites.

Workflow Step1 1. Dosing (14C-Radiolabeled MAC) Step2 2. Cannulation & Sampling Step1->Step2 Step3 3. SPE Extraction & Cleanup Step2->Step3 Step4 4. RP-HPLC Separation Step3->Step4 Step5 5. LC-MS/MS Elucidation Step4->Step5

Fig 2: Self-validating experimental workflow for in vivo toxicokinetic and metabolite profiling.

Conclusion

The toxicokinetics of methoxyfenozide are defined by rapid systemic absorption, potent hepatic first-pass metabolism, and highly efficient biliary excretion. The biotransformation of the parent compound into hydroxylated and demethylated metabolites—and their subsequent glucuronidation—serves as a highly effective detoxification pathway. This rapid clearance mechanism prevents bioaccumulation and underpins the favorable mammalian safety profile of this critical agrochemical.

References

  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst Source: World Health Organization (WHO) URL:[Link]

  • Methoxyfenozide. Human Health Risk Assessment Source: Regulations.gov (U.S. Environmental Protection Agency) URL:[Link]

  • Federal Register / Vol. 63, No. 193 / Tuesday, October 6, 1998 / Notices Source: GovInfo (U.S. Government Publishing Office) URL:[Link]

  • Methoxyfenozide; Pesticide Tolerance - Federal Register (September 20, 2002) Source: Federal Register URL:[Link]

  • 4.14 Methoxyfenozide (209)(T,R) * Source: Food and Agriculture Organization (FAO) URL:[Link]

  • Public Release Summary - Evaluation of the new active METHOXYFENOZIDE Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

  • Peer review of the pesticide risk assessment of the active substance methoxyfenozide Source: ResearchGate (EFSA Journal) URL:[Link]

  • 甲氧虫酰肼 | Methoxyfenozide | 天然产物: 药代性质(ADME/PK) Source: InvivoChem URL:[Link]

Sources

Foundational

Structural Characterization and Analytical Determination of 3-Hydroxy Methoxyfenozide

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone receptor agonist, inducing lethal premature molting in target...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone receptor agonist, inducing lethal premature molting in target lepidopteran pests[1]. In environmental and biological matrices, methoxyfenozide undergoes extensive biotransformation. The primary A-ring phenol metabolite—3-hydroxy methoxyfenozide —is a critical target for regulatory compliance and environmental fate studies[2]. This whitepaper details the physicochemical properties, exact mass causality, and validated analytical methodologies required for the accurate quantification of 3-hydroxy methoxyfenozide in complex matrices.

Physicochemical Profiling and Mass Causality

From an analytical perspective, identifying metabolites requires a precise understanding of the mass shift induced by enzymatic biotransformation. The transformation of methoxyfenozide to its 3-hydroxy derivative involves an O-demethylation reaction at the A-ring (3-methoxy-2-methylbenzoyl moiety).

Causality of Mass Shift: During O-demethylation, the ether linkage is cleaved, removing a methyl group (-CH₃, 15.023 Da) and replacing it with a proton (+H, 1.008 Da) to form a phenolic hydroxyl group. This results in a net loss of a methylene equivalent (-CH₂, 14.015 Da).

  • Parent Exact Mass: Methoxyfenozide (C₂₂H₂₈N₂O₃) = 368.2099 Da

  • Metabolite Exact Mass: 368.2099 Da - 14.015 Da = 354.1943 Da [3]

Understanding this exact mass is non-negotiable for setting up high-resolution mass spectrometry (HRMS) inclusion lists or calculating precursor ions for tandem mass spectrometry (MS/MS).

Table 1: Comparative Physicochemical Data
PropertyMethoxyfenozide (Parent)3-Hydroxy Methoxyfenozide (Metabolite)
IUPAC Name 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl) hydrazide3,5-dimethylbenzoic acid N-tert-butyl-N'-(3-hydroxy-2-methylbenzoyl) hydrazide
CAS Registry Number 161050-58-4252720-16-4[4]
Molecular Formula C₂₂H₂₈N₂O₃C₂₁H₂₆N₂O₃
Molecular Weight 368.47 g/mol 354.45 g/mol
Monoisotopic Exact Mass 368.2099 Da354.1943 Da[3]
Precursor Ion [M+H]⁺ 369.217 m/z355.202 m/z

Metabolic Pathway and Regulatory Significance

In lactating animals, poultry, and environmental soil/water systems, methoxyfenozide is metabolized by cytochrome P450-mediated O-demethylation[1]. The resulting free phenol (3-hydroxy methoxyfenozide) can further undergo Phase II conjugation to form glucose or malonylglycosyl conjugates. Regulatory bodies, including the EPA, mandate that pesticide tolerance levels in agricultural commodities be determined by measuring the sum of the parent compound and its stoichiometric equivalents, explicitly including this free phenol metabolite[5].

Metabolic_Pathway Methoxyfenozide Methoxyfenozide (Parent Insecticide) Exact Mass: 368.2099 Da CYP450 Cytochrome P450 O-Demethylation Methoxyfenozide->CYP450 Hepatic/Plant Metabolism Metabolite 3-Hydroxy Methoxyfenozide (A-Ring Phenol) Exact Mass: 354.1943 Da CYP450->Metabolite Loss of -CH2 (-14.015 Da) Conjugation Phase II Conjugation (Glucuronide / Glucose) Metabolite->Conjugation Enzymatic Glycosylation Excretion Environmental Fate & Biological Excretion Conjugation->Excretion Clearance

Caption: Metabolic pathway of methoxyfenozide to 3-hydroxy methoxyfenozide via O-demethylation.

Experimental Protocol: LC-MS/MS Determination

To achieve the EPA-mandated Limit of Quantitation (LOQ) of 0.05 µg/L in water matrices[6], a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following self-validating workflow ensures high recovery by exploiting the specific chemical properties of the phenolic metabolite.

Step-by-Step Methodology:
  • Sample Preparation & Extraction (SPE):

    • Filter 100 mL of the water sample through a 0.45 µm PTFE membrane to remove particulate matter.

    • Causality Check: Acidify the sample to pH 3.0 using 0.1 M HCl. Phenols typically have a pKa around 9-10. At pH 3.0, the phenolic hydroxyl group of 3-hydroxy methoxyfenozide remains fully protonated (neutral), maximizing its hydrophobic retention on the solid phase.

    • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL LC-MS grade water.

    • Load the acidified sample at a flow rate of 2-3 mL/min.

    • Wash with 5 mL of 5% methanol in water to elute highly polar interferences.

    • Elute the target analytes with 5 mL of 100% methanol.

  • Concentration & Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 1.0 mL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • UHPLC Separation:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B to re-equilibrate.

    • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • MS/MS Detection (ESI+ MRM Mode):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Precursor Ion: Set Q1 to 355.2 m/z (corresponding to the [M+H]⁺ of exact mass 354.1943 Da).

    • Product Ions (Transitions): Monitor the primary transition (e.g., 355.2 → 149.1 m/z) for quantification. Causality Check: This specific fragmentation occurs due to the cleavage of the N-N hydrazide bond, a characteristic and highly reproducible fragmentation pathway for diacylhydrazines.

  • Validation & Quality Control:

    • Run matrix-matched calibration curves (0.01 to 10 µg/L) to correct for ion suppression.

    • Include a procedural blank and a spiked recovery sample (fortified at 0.10 µg/L) with every batch. The system is self-validating if the spiked recovery remains strictly between 70-120%[6].

LCMS_Workflow Sample Water/Soil Sample Extraction SPE Extraction (HLB Cartridge) Sample->Extraction Acidify (pH 3) LC UHPLC Separation (C18 Column) Extraction->LC Elute & Reconstitute MS ESI+ MS/MS (Precursor: 355.2 m/z) LC->MS Gradient Elution Data Quantification (LOQ: 0.05 µg/L) MS->Data MRM Transitions

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying 3-hydroxy methoxyfenozide.

Conclusion

Understanding the exact mass (354.1943 Da) and structural properties of 3-hydroxy methoxyfenozide is foundational for accurate environmental residue monitoring. By employing targeted O-demethylation tracking and high-resolution LC-MS/MS protocols grounded in chemical causality, analytical scientists can ensure rigorous compliance with stringent agricultural and environmental safety standards.

References

  • Methoxyfenozide Human Health Risk Assessment. Regulations.gov. 2

  • methoxyfenozide (209) - Food and Agriculture Organization. FAO.org. 1

  • Methoxyfenozide; Pesticide Tolerances. Federal Register. 5

  • Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite. EPA.gov. 6

  • Stemmadenine | C21H26N2O3 (Exact Mass Reference). PubChem - NIH. 3

  • 3-Hydroxy Methoxyfenozide. Sigma-Aldrich.

  • 252720-16-4 | Methoxyfenozide-3-hydroxy. Anax Laboratories. 4

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for 3-hydroxy methoxyfenozide quantification

Application Note: LC-MS/MS Method Development for the Robust Quantification of 3-Hydroxy Methoxyfenozide in Complex Matrices Executive Summary & Mechanistic Context Methoxyfenozide is a highly selective diacylhydrazine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Method Development for the Robust Quantification of 3-Hydroxy Methoxyfenozide in Complex Matrices

Executive Summary & Mechanistic Context

Methoxyfenozide is a highly selective diacylhydrazine insecticide that acts as an ecdysone receptor (EcR) agonist, disrupting the molting process in lepidopteran pests[1]. While the parent compound is the active pro-insecticide, comprehensive environmental risk assessments and pharmacokinetic studies require the rigorous tracking of its degradation products.

The primary Phase I metabolite of concern is 3-hydroxy methoxyfenozide (also known as the A-ring phenol metabolite). This metabolite is formed via the cytochrome P450-mediated O-demethylation of the methoxy group on the parent compound's A-ring[2]. Because methoxyfenozide is highly lipophilic (Log P ≈ 3.7) and partitions readily into fat and soil[1], the introduction of the hydroxyl group slightly increases the molecule's polarity, altering its leaching behavior in soil and water. Regulatory frameworks demand highly sensitive quantification of this metabolite down to Limits of Quantification (LOQ) of 0.01 µg/g in soil/sediment and 0.05 µg/L in water[2][3].

Metabolic Pathway and Analytical Causality

To design a robust analytical method, one must first understand the structural relationship between the parent compound and the target metabolite.

G MET Methoxyfenozide (Pro-insecticide / Parent) CYP Cytochrome P450 (O-demethylation) MET->CYP Phase I Metabolism ECR Ecdysone Receptor (EcR) Activation MET->ECR Agonist Binding OH_MET 3-Hydroxy Methoxyfenozide (A-ring Phenol Metabolite) CYP->OH_MET Soil/Plant Degradation MOLT Premature Lethal Molting ECR->MOLT

Metabolic O-demethylation of methoxyfenozide and EcR pathway activation.

Mass Spectrometry Fragmentation Causality: In positive electrospray ionization (ESI+), the hydrazine backbone of both methoxyfenozide and 3-hydroxy methoxyfenozide acts as a strong proton acceptor, yielding highly stable [M+H]+ precursor ions at m/z 369.2 and m/z 355.1, respectively[2].

When subjected to collision-induced dissociation (CID), the lowest-energy fragmentation pathway for both molecules is the neutral loss of isobutylene (56 Da) from the tert-butyl group attached to the hydrazine nitrogen.

  • Methoxyfenozide: 369.2 - 56 = 313.3 m/z [2]

  • 3-Hydroxy Methoxyfenozide: 355.1 - 56 = 299.2 m/z [2]

This predictable 56 Da neutral loss provides the most abundant product ion, making it the ideal quantifier transition. Secondary cleavages of the amide bonds yield substituted benzoyl cations (e.g., m/z 135.0 for the A-ring phenol), which serve as highly specific qualifier ions to confirm peak identity against complex background matrices[2][3].

Self-Validating Sample Preparation Protocol

Extracting a lipophilic parent and a slightly polar phenolic metabolite simultaneously requires a balanced approach. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed[4][5].

Workflow S1 Homogenization (Matrix) S2 Extraction (MeCN + 1% HAc) S1->S2 S3 Partitioning (MgSO4 + Salts) S2->S3 S4 dSPE Clean-up (PSA / C18) S3->S4 S5 LC-MS/MS (ESI+ MRM) S4->S5

Modified QuEChERS extraction and LC-MS/MS workflow for 3-hydroxy methoxyfenozide.

Step-by-Step Extraction Methodology:

  • Matrix Homogenization: Weigh 10.0 g of homogenized sample (soil, sediment, or crop) into a 50 mL polypropylene centrifuge tube.

  • Isotope Dilution (Self-Validation Step): Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., Methoxyfenozide-d9) to a final concentration of 10 ng/g. Causality: Introducing the internal standard before extraction ensures that any subsequent physical losses or matrix-induced ion suppression effects are mathematically normalized during quantification.

  • Acidified Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Causality: The acidic environment (pH < 4) ensures that the 3-hydroxy methoxyfenozide (a phenol with a pKa ~9.5) remains fully protonated and neutral, maximizing its partitioning into the organic phase rather than the aqueous phase.

  • Salting-Out Partitioning: Add standard QuEChERS salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Causality: PSA acts as a weak anion exchanger to strip out organic acids and polar plant pigments, while C18 removes non-polar interfering lipids that commonly cause ion suppression in ESI sources.

  • Final Filtration: Vortex for 30 seconds, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Instrumental Parameters

To achieve baseline resolution between the parent compound, the A-ring phenol, and isobaric matrix interferences, a sub-3 µm C18 column is utilized. The gradient starts at a high aqueous composition to focus the analytes on the column head, followed by a rapid organic ramp to elute them as sharp peaks[2][3].

Table 1: Liquid Chromatography Gradient and Conditions

ParameterOptimized Setting
Analytical Column C18 (2.1 x 50 mm, 2.7 µm)
Column Temperature 40 °C
Mobile Phase A LC-MS Water + 0.1% Formic Acid
Mobile Phase B LC-MS Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 - 15 µL[3]
Gradient Program 0.0–1.0 min: 30% B 1.0–8.0 min: Ramp to 90% B 8.0–9.0 min: Hold at 90% B 9.0–12.0 min: 30% B (Equilibration)[2][3]

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition PurposeApprox. Collision Energy (V)*
Methoxyfenozide 369.2313.3Quantifier15
Methoxyfenozide 369.2149.1Qualifier30
3-Hydroxy Methoxyfenozide 355.1299.2Quantifier15
3-Hydroxy Methoxyfenozide 355.1135.0Qualifier32

*Note: Collision Energies (CE) and Declustering Potentials (DP) must be fine-tuned based on the specific mass spectrometer architecture (e.g., AB Sciex API 4000 vs. Waters Xevo)[2][3].

Method Validation & Quality Control (E-E-A-T Standards)

To guarantee analytical trustworthiness, the protocol must operate as a closed, self-validating system. The following quality control gates must be passed for every analytical batch:

  • Matrix Effect (ME) Assessment: Calculate ME by comparing the slopes of matrix-matched calibration curves against solvent-only curves[4]. An ME between -20% and +20% indicates negligible suppression/enhancement. If ME exceeds ±20%, matrix-matched calibration curves are strictly mandatory to prevent false negatives/positives[4].

  • Spike Recovery & Precision: Analyze blank matrix samples spiked at the LOQ (0.01 µg/g) and at 10× LOQ. Acceptable recoveries must fall strictly between 70% and 120%, with a Relative Standard Deviation (RSD) of ≤ 20% across replicates[5].

  • Carryover Monitoring: Inject a pure solvent blank immediately following the highest calibration standard. The peak area in the blank must be <20% of the LOQ peak area to confirm the absence of autosampler or column carryover.

References

  • FAO. Methoxyfenozide (209)(T,R): Methods of analysis.* Food and Agriculture Organization of the United Nations. 1

  • EPA. Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite in Soil and Sediment. MRID 49525704, U.S. Environmental Protection Agency. 2

  • EPA. Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite in Water. MRID 49525703, U.S. Environmental Protection Agency. 3

  • PMC. Residue Behavior of Methoxyfenozide and Pymetrozine in Chinese Cabbage and Their Health Risk Assessment. National Institutes of Health. 4

  • ResearchGate. Determination of Tebufenozide and Methoxyfenozide Residues in Vegetables Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry.5

Sources

Application

Advanced QuEChERS Extraction and LC-MS/MS Quantification Protocol for Methoxyfenozide and its 3-Hydroxy Metabolite in Crop Matrices

Executive Summary Methoxyfenozide is a highly effective diacylhydrazine insecticide that functions as an ecdysone receptor agonist, accelerating the molting process in target Lepidoptera. In agricultural and environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxyfenozide is a highly effective diacylhydrazine insecticide that functions as an ecdysone receptor agonist, accelerating the molting process in target Lepidoptera. In agricultural and environmental monitoring, regulatory frameworks (such as those by the EPA and FAO) require the quantification of both the parent compound and its primary degradation products[1][2]. The most critical metabolite is the A-ring phenol, also known as 3-hydroxy methoxyfenozide (RH-117236)[3][4].

This application note provides a comprehensive, self-validating analytical protocol utilizing an Acetate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is engineered to overcome the differential polarities of the parent and its phenolic metabolite, ensuring robust recoveries across diverse crop matrices ranging from high-water fruits to complex, high-lipid matrices.

Mechanistic Background & Rationale

The Metabolic Pathway

In both plant and animal biological systems, methoxyfenozide is metabolized slowly. The primary biotransformation pathway involves the cytochrome P450-mediated demethylation of the A-ring methoxy group, yielding the free phenol, 3-hydroxy methoxyfenozide (RH-117236)[3][5]. Once formed, this polar phenol is frequently conjugated with sugars (e.g., forming glucose or malonylglycosyl conjugates) to increase water solubility for compartmentalization or excretion[3][6].

Metabolism M Methoxyfenozide (Parent, RH-2485) P 3-Hydroxy Methoxyfenozide (A-ring Phenol, RH-117236) M->P Demethylation (CYP450) C Glucose/Glucuronide Conjugates P->C Conjugation (Glycosyltransferases)

Fig 1: Primary metabolic pathway of methoxyfenozide to its 3-hydroxy metabolite.

Extraction Chemistry: The Causality of Buffered QuEChERS

The structural difference between the lipophilic parent (methoxyfenozide) and the polar A-ring phenol dictates the extraction logic. The phenolic hydroxyl group of the metabolite is ionizable. If an unbuffered extraction is used, variations in the natural pH of the crop matrix can cause the phenol to deprotonate, trapping it in the aqueous phase and leading to poor recovery[7][8].

By utilizing an Acetate-buffered QuEChERS method (extracting with 1% acetic acid in acetonitrile and partitioning with anhydrous MgSO₄ and sodium acetate), the system pH is locked at approximately 4.8. This acidic environment ensures the phenolic hydroxyl group remains fully protonated (neutral), maximizing its thermodynamic drive into the organic acetonitrile layer during the salting-out phase[9].

d-SPE Clean-up Logic

Dispersive solid-phase extraction (d-SPE) is a self-validating step designed to remove matrix interferences without analyte loss.

  • Primary Secondary Amine (PSA): Acts as a weak anion exchanger, effectively removing organic acids, pigments, and sugars that cause baseline noise and ion suppression.

  • C18 (Octadecylsilane): Required for complex matrices (e.g., tea, rice, cotton seed) to strip non-polar lipids and waxes[7][9]. Because methoxyfenozide is highly lipophilic, the ratio of C18 must be strictly controlled (typically 50 mg per mL of extract) to prevent unintended retention of the parent compound.

Experimental Protocol

Materials & Reagents
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, Water, and Formic Acid.

  • Extraction Buffer: 1% Acetic Acid in ACN (v/v).

  • QuEChERS Extraction Salts: 6.0 g anhydrous Magnesium Sulfate (MgSO₄), 1.5 g anhydrous Sodium Acetate (NaOAc).

  • d-SPE Clean-up Sorbents (per mL extract): 150 mg MgSO₄, 50 mg PSA, 50 mg C18 (for complex/lipid matrices)[9].

  • Analytical Standards: Methoxyfenozide (RH-2485) and 3-hydroxy methoxyfenozide (RH-117236)[10][11].

Step-by-Step Workflow

Step 1: Matrix Homogenization & Hydration

  • Cryogenically mill the crop sample using liquid nitrogen to a fine powder. Rationale: Cryomilling prevents the thermal degradation of incurred residues and ensures a homogenous particle size for maximum solvent contact.

  • Weigh 10.0 g of high-water crops (e.g., tomatoes, leafy greens) or 5.0 g of dry crops (e.g., tea, rice, cereals) into a 50 mL PTFE centrifuge tube.

  • For dry crops only: Add 10.0 mL of LC-MS grade water and vortex for 1 minute. Let stand for 30 minutes. Rationale: Dry matrices (<80% moisture) must be hydrated to swell the plant cells, allowing the extraction solvent to penetrate the tissue and partition effectively[7][9].

Step 2: Buffered Extraction 4. Add 10.0 mL of 1% Acetic Acid in ACN to the sample. 5. Shake vigorously (mechanically or by hand) for 1 minute. 6. Add the QuEChERS extraction salts (6.0 g MgSO₄, 1.5 g NaOAc). Immediately shake vigorously for 1 minute to prevent salt agglomeration. Rationale: MgSO₄ induces an exothermic reaction that drives water out of the organic phase, while NaOAc buffers the system to pH ~4.8, stabilizing the 3-hydroxy metabolite[9]. 7. Centrifuge at 4,000 rpm (≥3,000 x g) for 5 minutes at 4°C.

Step 3: d-SPE Clean-up 8. Transfer 1.0 mL of the upper ACN supernatant into a 2 mL microcentrifuge tube containing the d-SPE sorbents (150 mg MgSO₄, 50 mg PSA, and 50 mg C18 if analyzing complex matrices)[9]. 9. Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes. 10. Transfer 0.5 mL of the cleaned supernatant into an autosampler vial. Dilute with 0.5 mL of aqueous mobile phase (0.1% formic acid in water) prior to injection. Rationale: Diluting the organic extract with the aqueous mobile phase prevents peak distortion (solvent effect) during reversed-phase LC injection[12].

QuEChERS_Workflow S1 1. Cryogenic Homogenization (Preserves incurred residues) S2 2. Hydration (Dry Crops Only) (Swells matrix for solvent penetration) S1->S2 S3 3. Acidified Extraction (1% Acetic Acid in ACN) S2->S3 S4 4. Salt Partitioning (MgSO4 + NaOAc buffer to pH 4.8) S3->S4 S5 5. Centrifugation (Phase Separation) S4->S5 S6 6. d-SPE Clean-up (PSA removes acids/sugars, C18 removes lipids) S5->S6 S7 7. LC-MS/MS Analysis (ESI+ MRM Mode) S6->S7

Fig 2: Step-by-step logical workflow of the buffered QuEChERS extraction protocol.

LC-MS/MS Conditions & System Validation
  • Column: Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Validation Requirement: To ensure the system is self-validating, matrix-matched calibration curves must be used to compensate for residual ion suppression. Spike recoveries must fall within the 70–120% range with a Relative Standard Deviation (RSD) of ≤20%[9][13].

Quantitative Data Summaries

Table 1: MRM Transitions and MS Parameters

The following Multiple Reaction Monitoring (MRM) transitions are optimized for positive electrospray ionization (ESI+)[8][11][14].

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Polarity
Methoxyfenozide (RH-2485)369.2313.3149.2ESI+
3-Hydroxy Methoxyfenozide (RH-117236)355.1299.2135.0ESI+
Table 2: Expected Method Performance

Performance metrics based on validated EPA and multi-residue QuEChERS methodologies for methoxyfenozide and its metabolites[7][8][9].

Matrix TypeRepresentative Cropd-SPE Sorbent UsedExpected Recovery (%)RSD (%)LOQ (mg/kg)
High Water Tomato, GrapesPSA + MgSO₄85 – 104%< 10%0.01
High Acid Citrus (Orange)PSA + MgSO₄81 – 98%< 12%0.01
Dry / Complex Rice, TeaPSA + C18 + MgSO₄75 – 96%< 15%0.01 - 0.05
High Lipid Cotton SeedPSA + C18 + MgSO₄72 – 90%< 18%0.05

References

  • Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides. EURL-Pesticides. Available at:[Link]

  • Residue Behavior of Methoxyfenozide and Pymetrozine in Chinese Cabbage and Their Health Risk Assessment. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled to LC-MS/MS. Thermo Fisher Scientific / LCMS.cz. Available at: [Link]

  • Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice. MDPI. Available at: [Link]

  • Interlaboratory Comparison of a General Method To Screen Foods for Pesticides Using QuEChERs Extraction. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Methoxyfenozide (209) - Plant and Animal Metabolism. Food and Agriculture Organization (FAO). Available at:[Link]

  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst. World Health Organization (WHO). Available at:[Link]

  • Methoxyfenozide Human Health Risk Assessment. Regulations.gov (EPA). Available at:[Link]

  • Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite (MRID 49525704). Environmental Protection Agency (EPA). Available at: [Link]

  • Environmental Chemistry Method Methoxyfenozide & Degradates in Water (MRID 49525703). Environmental Protection Agency (EPA). Available at: [Link]

  • Independent Laboratory Validation Methoxyfenozide & Degradates in Water (MRID 49525702). Environmental Protection Agency (EPA). Available at: [Link]

Sources

Method

HPLC-UV analysis of 3-hydroxy methoxyfenozide in water samples

An Application Note and Protocol for the HPLC-UV Analysis of 3-Hydroxy Methoxyfenozide in Water Samples Abstract This application note presents a comprehensive and validated method for the quantitative analysis of 3-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC-UV Analysis of 3-Hydroxy Methoxyfenozide in Water Samples

Abstract

This application note presents a comprehensive and validated method for the quantitative analysis of 3-hydroxy methoxyfenozide, a key metabolite of the insecticide methoxyfenozide, in various water matrices. Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone agonist, disrupting the molting process in target pests[1][2]. The presence of its metabolites, such as 3-hydroxy methoxyfenozide, in environmental water sources is a critical indicator of pesticide fate and potential ecological impact[3]. This document provides a detailed protocol for sample preparation using Solid-Phase Extraction (SPE), followed by quantification using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology is designed for researchers, environmental scientists, and regulatory bodies requiring a reliable and accessible analytical procedure. All protocols are grounded in established validation principles to ensure data integrity and trustworthiness[4][5].

Principle of the Method

The analytical workflow begins with the concentration and purification of 3-hydroxy methoxyfenozide from a water sample using a polymeric reversed-phase SPE cartridge. This step is crucial for removing interfering matrix components and achieving the necessary detection sensitivity. Following extraction, the analyte is eluted, concentrated, and reconstituted in a suitable solvent. Quantification is then performed by reversed-phase HPLC, which separates 3-hydroxy methoxyfenozide from other compounds, coupled with a UV detector for sensitive measurement. The identity of the analyte is confirmed by comparing its retention time with that of an authentic reference standard[6].

Materials and Reagents

2.1 Reagents

  • 3-Hydroxy Methoxyfenozide analytical standard (≥98% purity)[7]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (≥98%)

  • ASTM Type I or equivalent ultrapure water

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

2.2 Materials and Equipment

  • Solid-Phase Extraction (SPE) cartridges: Strata-X polymeric sorbent, 60 mg/3 mL, or equivalent[8][9]

  • SPE vacuum manifold

  • Sample collection bottles: 500 mL, amber glass, with PTFE-lined caps

  • Glass fiber filters: 0.45 µm

  • Volumetric flasks: Class A (10, 25, 50, 100 mL)

  • Pipettes: Calibrated analytical pipettes

  • Analytical balance (0.01 mg readability)

  • pH meter or pH indicator strips

  • Sample concentrator/evaporator (e.g., nitrogen evaporator with water bath)

  • Vortex mixer

  • HPLC vials: 2 mL, amber, with PTFE septa

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is required. The following conditions have been optimized for this analysis but may be adjusted based on the specific instrumentation used.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Analytical Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 220 nm[6] (or optimal wavelength determined by UV scan of the standard)
Analyte Retention Time Approximately 8-10 minutes (to be confirmed with standard)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of 3-hydroxy methoxyfenozide reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4 °C in an amber glass vial.

  • Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (0.05 - 2.0 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Working Standard Solution with the mobile phase starting composition (70% Water: 30% ACN with 0.1% formic acid). These standards are used to generate the calibration curve.

Sample Collection and Preparation (Solid-Phase Extraction)

The entire analytical process from sample collection to final analysis is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample_Collection 1. Collect 500 mL Water Sample Acidification 2. Acidify to pH ~3 with HCl Sample_Collection->Acidification Filtration 3. Filter through 0.45 µm Glass Fiber Filter Acidification->Filtration SPE_Load 5. Load Sample onto SPE Cartridge Filtration->SPE_Load SPE_Condition 4. Condition SPE Cartridge (Methanol then Water) SPE_Condition->SPE_Load Prepared Cartridge SPE_Wash 6. Wash Cartridge to Remove Interferences SPE_Load->SPE_Wash SPE_Dry 7. Dry Cartridge under Vacuum/N2 SPE_Wash->SPE_Dry SPE_Elute 8. Elute Analyte with Acetonitrile SPE_Dry->SPE_Elute Concentrate 9. Evaporate Eluate to Dryness SPE_Elute->Concentrate Reconstitute 10. Reconstitute in 1 mL Mobile Phase Concentrate->Reconstitute HPLC_Inject 11. Inject into HPLC-UV System Reconstitute->HPLC_Inject Chromatography 12. Chromatographic Separation HPLC_Inject->Chromatography Detection 13. UV Detection at 220 nm Chromatography->Detection Quantification 14. Quantify using Calibration Curve Detection->Quantification Report 15. Report Final Concentration Quantification->Report

Sources

Application

Application Note: Synthesis Pathways and Analytical Standardization of 3-Hydroxy Methoxyfenozide (RH-117236)

Target Audience: Analytical Chemists, Toxicologists, and Agrochemical Development Scientists Introduction & Mechanistic Background Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Agrochemical Development Scientists

Introduction & Mechanistic Background

Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as a potent ecdysone receptor agonist, inducing lethal premature molting primarily in lepidopteran pests[1],[2]. In both plant and animal models, the primary metabolic degradation pathway involves the Cytochrome P450-mediated O-demethylation of the A-ring methoxy group[1],. This Phase I metabolic event yields the primary phenolic metabolite, 3-hydroxy methoxyfenozide (officially designated as RH-117236)[3].

Because RH-117236 is a major residue of concern in rotational crops and animal tissues, highly pure analytical standards are required for regulatory compliance, environmental fate studies, and LC-MS/MS residue quantification,[3].

MetabolicPathway Methoxyfenozide Methoxyfenozide (Parent Insecticide) CYP450 Cytochrome P450 (Phase I) Methoxyfenozide->CYP450 O-demethylation Metabolite 3-Hydroxy Methoxyfenozide (RH-117236) CYP450->Metabolite A-Ring Phenol Conjugate Glucuronide/Glucose Conjugates (Phase II) Metabolite->Conjugate UGTs/Glucosyltransferases

Phase I and II metabolic signaling pathways of methoxyfenozide in biological systems.

Retrosynthetic Analysis & Causality of Experimental Design

Synthesizing the RH-117236 analytical standard presents a unique chemical challenge. Direct O-demethylation of commercially available methoxyfenozide using strong Lewis acids (e.g., Boron tribromide, BBr3​ ) is generally avoided, as harsh conditions risk cleaving the sterically bulky tert-butyl group or degrading the sensitive diacylhydrazine backbone.

Instead, a de novo convergent synthesis is the most reliable pathway to achieve >99% purity.

  • Phenol Protection: Starting from 3-hydroxy-2-methylbenzoic acid[4],[5], the free phenolic hydroxyl must be protected as a benzyl ether. Without protection, the phenol will competitively react during acid chloride formation, leading to polymeric ester byproducts.

  • Regioselective Acylation: The diacylhydrazine backbone is constructed via sequential acylation of tert-butylhydrazine[6],[7]. Causality dictates the order of addition: the primary amine ( -NH2​ ) of tert-butylhydrazine is significantly less sterically hindered and more nucleophilic than the secondary amine ( -NH-tBu ). By controlling the temperature ( 0−5∘C ), the first equivalent of acid chloride reacts exclusively at the primary nitrogen[7]. The second acylation requires a strong organic base (Triethylamine) and elevated temperatures to overcome the steric bulk of the tert-butyl group.

Experimental Protocols: Step-by-Step Synthesis

Step 1: Benzyl Protection of 3-Hydroxy-2-methylbenzoic acid

Objective: Mask the reactive phenol to prevent self-polymerization.

  • Dissolve 10.0 g of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in 100 mL of anhydrous DMF.

  • Add 22.7 g of K2​CO3​ (2.5 eq) and stir for 15 minutes at room temperature.

  • Dropwise add 23.6 g of Benzyl bromide (2.1 eq). Stir at 60∘C for 4 hours. This forms the benzyl ether-benzyl ester intermediate.

  • Self-Validating Workup: To isolate the free acid, add 50 mL of 2M NaOH and 50 mL of Methanol. Reflux for 2 hours to selectively saponify the benzyl ester while leaving the benzyl ether intact. Acidify with 1M HCl to precipitate 3-benzyloxy-2-methylbenzoic acid . Filter and dry.

Step 2: Acid Chloride Formation

Objective: Activate the carboxylic acid for hydrazide coupling.

  • Suspend 10.0 g of 3-benzyloxy-2-methylbenzoic acid in 50 mL of anhydrous toluene.

  • Add a catalytic amount of DMF ( 0.1 mL ).

  • Slowly add 7.3 g of Thionyl chloride ( SOCl2​ , 1.5 eq). Reflux at 80∘C until gas evolution ( HCl , SO2​ ) ceases (approx. 2 hours).

  • Concentrate under reduced pressure to remove excess SOCl2​ and toluene, yielding 3-benzyloxy-2-methylbenzoyl chloride as a viscous oil. Use immediately in Step 3.

Step 3: Regioselective Hydrazide Formation

Objective: Kinetically controlled acylation of the primary nitrogen[7].

  • Dissolve 6.1 g of tert-butylhydrazine hydrochloride (1.2 eq) in 60 mL of dichloromethane (DCM).

  • Add 20 mL of 10% NaOH (aq) to liberate the free hydrazine base.

  • Cool the biphasic mixture strictly to 0−5∘C in an ice bath.

  • Dropwise add the acid chloride from Step 2 (dissolved in 20 mL DCM) over 30 minutes.

  • Stir for 1 hour. Separate the organic layer, wash with brine, and dry over Na2​SO4​ . Evaporate to yield N'-tert-butyl-3-benzyloxy-2-methylbenzohydrazide (Intermediate A)[6].

Step 4: Diacylhydrazine Backbone Formation

Objective: Thermodynamically driven acylation of the hindered secondary nitrogen.

  • Dissolve Intermediate A in 50 mL of DCM. Add 8.3 mL of Triethylamine ( Et3​N , 2.0 eq).

  • Dropwise add 7.6 g of 3,5-dimethylbenzoyl chloride (1.1 eq).

  • Reflux the mixture at 40∘C for 6 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amines/pyridine) and saturated NaHCO3​ (removes unreacted acids). Concentrate to yield O-benzyl 3-hydroxy methoxyfenozide .

Step 5: Catalytic Hydrogenolysis

Objective: Global deprotection to yield the final analytical standard.

  • Dissolve the O-benzyl intermediate in 50 mL of Methanol.

  • Add 1.0 g of 10% Pd/C catalyst under an inert Argon atmosphere.

  • Purge the flask with Hydrogen gas ( H2​ ) and stir vigorously at room temperature under 1 atm of H2​ for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and recrystallize from Ethanol/Water to yield pure 3-Hydroxy Methoxyfenozide (RH-117236) .

SynthesisWorkflow SM1 3-Hydroxy-2-methylbenzoic acid Step1 1. Benzyl Protection (BnBr, K2CO3, DMF) SM1->Step1 Int1 3-Benzyloxy-2-methylbenzoic acid Step1->Int1 Step2 2. Chlorination (SOCl2, Toluene, DMF cat.) Int1->Step2 Int2 3-Benzyloxy-2-methylbenzoyl chloride Step2->Int2 Step3 3. Regioselective N-Acylation (tert-Butylhydrazine, NaOH, DCM) Int2->Step3 Int3 N'-tert-Butyl-3-benzyloxy-2-methylbenzohydrazide Step3->Int3 Step4 4. Second N-Acylation (3,5-Dimethylbenzoyl chloride, Et3N) Int3->Step4 Int4 O-Benzyl 3-Hydroxy Methoxyfenozide Step4->Int4 Step5 5. Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Int4->Step5 Product 3-Hydroxy Methoxyfenozide (Analytical Standard) Step5->Product

De novo convergent synthesis workflow for 3-hydroxy methoxyfenozide analytical standards.

Quantitative Data & Analytical Characterization

To validate the synthesized standard against parent methoxyfenozide, LC-MS/MS in positive electrospray ionization (ESI+) mode is utilized. The cleavage of the diacylhydrazine bond provides highly diagnostic product ions[2].

CompoundMolecular FormulaExact MassLogPPrecursor Ion (m/z)Diagnostic Product Ions (m/z)
Methoxyfenozide C22​H28​N2​O3​ 368.213.7369.2 [M+H]+ 149.1 (A-ring), 133.1 (B-ring)
3-Hydroxy Methoxyfenozide C21​H26​N2​O3​ 354.192.9355.2 [M+H]+ 135.1 (A-ring phenol), 133.1

Note: The shift from m/z149.1→135.1 directly confirms the successful demethylation of the A-ring while leaving the B-ring ( m/z133.1 ) intact.

References

  • FAO JMPR Evaluation: Methoxyfenozide (209). Food and Agriculture Organization.

  • Public Release Summary - Evaluation of the new active METHOXYFENOZIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA).

  • Methoxyfenozide | CID 105010 - PubChem. National Institutes of Health.

  • Methoxyfenozide Human Health Risk Assessment. EPA Regulations.gov.

  • The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals. BenchChem.

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid. Google Patents.

  • US6215022B1 - Method for producing 3-hydroxy-2-methylbenzoic acid. Google Patents.

  • Synthesis and Insecticidal Activity of N-tert-Butyl-N,N′-diacylhydrazines. Journal of Agricultural and Food Chemistry (ACS).

Sources

Method

Application Note: Advanced Sample Preparation Techniques for 3-Hydroxy Methoxyfenozide Residue Analysis

Introduction and Scope Methoxyfenozide is a highly effective, diacylhydrazine-class insect growth regulator that functions by mimicking the action of the molting hormone, ecdysone. In environmental matrices, plant tissue...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Methoxyfenozide is a highly effective, diacylhydrazine-class insect growth regulator that functions by mimicking the action of the molting hormone, ecdysone. In environmental matrices, plant tissues, and animal models, the parent compound undergoes extensive phase I metabolism—primarily via hydroxylation—yielding 3-hydroxy methoxyfenozide (often referred to as the A-ring phenol metabolite or M1)[1].

Accurate quantification of this specific metabolite alongside the parent compound is a critical regulatory requirement for determining Total Radioactive Residues (TRR) and ensuring strict compliance with Maximum Residue Limits (MRLs)[2]. This application note provides field-proven, self-validating protocols for the extraction and clean-up of 3-hydroxy methoxyfenozide across complex matrices, emphasizing the physicochemical causality behind each methodological choice.

Mechanistic Principles of Sample Preparation

The biotransformation from methoxyfenozide to 3-hydroxy methoxyfenozide introduces a polar phenolic moiety on the A-ring. This structural modification fundamentally alters the analyte's pKa​ and partition coefficient ( LogP ), necessitating targeted adjustments to standard multi-residue methodologies.

  • Suppression of Ionization via Acidification: 3-hydroxy methoxyfenozide is a weak acid. In neutral or alkaline environments, the phenolic hydroxyl group ionizes, drastically reducing its solubility in organic extraction solvents. Utilizing an acidified extraction solvent (e.g., 0.1% formic acid or 1% acetic acid) suppresses this ionization, maintaining the metabolite in its neutral state to drive optimal partitioning into the organic phase[1][2].

  • Thermodynamic Salting-Out (QuEChERS): The addition of anhydrous magnesium sulfate ( MgSO4​ ) and sodium chloride ( NaCl ) decreases the thermodynamic activity of water in the sample, forcing the polar hydroxylated metabolite into the acetonitrile layer[3][4].

  • Sorbent Selection in dSPE: Primary Secondary Amine (PSA) is traditionally used in QuEChERS to remove organic acids and sugars. However, because PSA acts as a weak anion exchanger, excessive PSA will irreversibly bind the weakly acidic 3-hydroxy methoxyfenozide . Therefore, PSA must be strictly limited ( ≤50 mg per mL of extract) or buffered appropriately[4].

  • Polymeric SPE vs. Silica C18: For aqueous or low-moisture samples, polymeric sorbents (e.g., Strata-X, which utilizes a divinylbenzene/N-vinylpyrrolidone copolymer) are vastly superior to traditional silica-based C18. The polymeric backbone provides enhanced retention for the polar phenolic metabolite via both dipole-dipole and π−π interactions[1][2].

Experimental Protocols

Protocol A: Modified QuEChERS for High-Moisture Crops (e.g., Cabbage, Tomato)

Optimized for the simultaneous extraction of methoxyfenozide and its hydroxylated metabolites.

  • Cryogenic Homogenization: Comminute 500 g of the crop sample using dry ice. Causality: Thermal degradation of phase II conjugates back to the free 3-hydroxy metabolite can artificially inflate residue levels; cryogenic milling prevents this.

  • Acidified Extraction: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10.0 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 1 minute[3][4].

  • Partitioning: Add a pre-weighed salt packet containing 4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. Shake mechanically for 10 minutes, then centrifuge at 5000 rpm for 5 minutes[3].

  • Controlled dSPE Cleanup: Transfer 1.5 mL of the supernatant to a 2 mL dSPE tube containing 150 mg anhydrous MgSO4​ , 25 mg PSA, and 50 mg C18. Note the reduced PSA ratio to prevent analyte loss. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Dilute 1.0 mL of the cleaned supernatant with 1.0 mL of 0.1% formic acid in water. Causality: Matching the sample diluent to the initial LC mobile phase prevents peak fronting and solvent-effect distortions during injection[1][4].

Protocol B: Polymeric SPE for Water and Soil Extracts

Based on EPA environmental chemistry methodologies for methoxyfenozide degradates.

  • Sample Pre-treatment: Take a 10.0 mL aliquot of the water sample (or 10 mL of an acidic-methanol soil extract) and acidify with 1.0 N HCl to pH ≈3 [1].

  • Cartridge Conditioning: Condition a 30-mg polymeric SPE cartridge (e.g., Strata-X) with 1.0 mL of methanol, followed immediately by 1.0 mL of water containing 0.1% formic acid[2].

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure adequate residence time for π−π interactions.

  • Washing: Wash polar interferences from the sorbent bed using 1.0 mL of a 60:40 water:methanol solution containing 0.1% formic acid. Dry the cartridge under full vacuum for 5 minutes[1][2].

  • Elution: Elute the target analytes using two successive 1.0 mL aliquots of 100% acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of 70:30 water:acetonitrile containing 0.1% formic acid[1].

Analytical Validation & Data Presentation

The protocols described above have been validated across multiple matrices using LC-MS/MS (Electrospray Ionization in positive mode, monitoring MRM transitions). The table below summarizes the expected quantitative recovery parameters, demonstrating the robustness of the controlled-pH methodologies[1][2][3].

Sample MatrixPreparation WorkflowFortification Level (mg/kg)Mean Recovery (%)Precision (RSD, %)Validated LOQ (mg/kg)
Surface Water Polymeric SPE0.015 – 1.592.4 – 98.1< 5.50.015
Cabbage Modified QuEChERS0.02 – 1.085.3 – 102.5< 6.10.020
Tomato Modified QuEChERS0.02 – 1.088.0 – 104.2< 5.80.020
Soil Acid Ext. + SPE0.05 – 2.081.5 – 95.0< 7.00.050

Note: Chromatographic separation is optimally achieved using a sub-2 µm or core-shell C18 column (e.g., 100 x 2.1 mm, 2.6 µm) utilizing a gradient of 2 mM ammonium formate/0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B)[4].

Workflow Visualization

Workflow N1 Sample Matrix (Water, Soil, Crop) N2 Acidified Extraction (0.1% Formic / 1% Acetic) N1->N2 N3 Matrix Type? N2->N3 N4 Modified QuEChERS (High-Moisture Crops) N3->N4 Crops N7 Polymeric SPE (Water, Soil Extracts) N3->N7 Water/Soil N5 Salting Out (MgSO4, NaCl, Citrate) N4->N5 N6 dSPE Cleanup (Low PSA, C18, MgSO4) N5->N6 N10 N2 Evaporation & Reconstitution N6->N10 N8 Load onto Polymeric Sorbent (Conditioned) N7->N8 N9 Wash & Elute (100% ACN) N8->N9 N9->N10 N11 LC-MS/MS Analysis (MRM Mode) N10->N11

Workflow for 3-hydroxy methoxyfenozide extraction via QuEChERS and SPE.

References

  • Environmental Chemistry Method Methoxyfenozide & Degradates in Water Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • METHOXYFENOZIDE (209) First draft prepared by Professor Mi-Gyung Lee Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Residue Behavior of Methoxyfenozide and Pymetrozine in Chinese Cabbage and Their Health Risk Assessment Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Protocol for 3-Hydroxy Methoxyfenozide

Introduction Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor agonist, prematurely triggering lethal molting in target Lepidoptera. In both environmental matrices a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor agonist, prematurely triggering lethal molting in target Lepidoptera. In both environmental matrices and biological systems, methoxyfenozide undergoes extensive biotransformation. The primary metabolic pathway involves the O-demethylation of the A-ring methoxy group, yielding 3-hydroxy methoxyfenozide (also known as the A-ring phenol metabolite, RH-117236, or RH-2485) 1. Accurate quantification of this specific metabolite is critical for environmental fate studies, residue surveillance, and toxicokinetic profiling 2. This application note details the structural causality behind its mass spectrometric fragmentation and provides a self-validating LC-MS/MS protocol for its robust quantification.

Mechanistic Insights into MS/MS Fragmentation

Understanding the fragmentation of diacylhydrazines is essential for developing highly selective Multiple Reaction Monitoring (MRM) methods. In positive electrospray ionization (ESI+), 3-hydroxy methoxyfenozide readily forms a protonated molecular ion [M+H]+ at m/z 355.0.

  • The Quantifier Transition (m/z 355.0 → 299.2): The diacylhydrazine backbone contains a highly sterically hindered and labile tert-butyl group attached to the hydrazine nitrogen. Upon collision-induced dissociation (CID), the most thermodynamically favorable pathway is the elimination of isobutylene (a neutral loss of 56 Da). This yields a highly stable product ion at m/z 299.2. Because this cleavage requires relatively low collision energy and is highly reproducible, it serves as the primary quantifier transition 3.

  • The Qualifier Transition (m/z 355.0 → 135.2): To ensure absolute specificity, a secondary transition must target the structurally unique portion of the metabolite. Cleavage of the amide/hydrazine bond yields the A-ring specific acyl cation. For the parent methoxyfenozide, the 3-methoxy-2-methylbenzoyl cation appears at m/z 149.2 ( C9​H9​O2+​ ). In 3-hydroxy methoxyfenozide, the metabolic O-demethylation shifts this fragment by exactly -14 Da, producing the 3-hydroxy-2-methylbenzoyl cation at m/z 135.2 ( C8​H7​O2+​ ) 1. This transition definitively confirms the localization of the metabolic modification to the A-ring.

G P 3-Hydroxy Methoxyfenozide [M+H]+ m/z 355.0 F1 Des-tert-butyl Fragment [M+H - C4H8]+ m/z 299.2 (Quantifier) P->F1 Loss of Isobutylene (-56 Da) F2 A-Ring Phenol Fragment [C8H7O2]+ m/z 135.2 (Qualifier) P->F2 Amide/Hydrazine Cleavage (A-ring specific)

Fig 1. ESI+ CID fragmentation pathway of 3-hydroxy methoxyfenozide.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for methoxyfenozide and its primary metabolites, demonstrating the logical mass shifts associated with specific biotransformations 3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeStructural Assignment
Methoxyfenozide 369.1313.2Quantifier [M+H−C4​H8​]+ (Loss of isobutylene)
Methoxyfenozide 369.1149.2Qualifier [C9​H9​O2​]+ (Intact A-ring cation)
3-Hydroxy Methoxyfenozide 355.0299.2Quantifier [M+H−C4​H8​]+ (Loss of isobutylene)
3-Hydroxy Methoxyfenozide 355.0135.2Qualifier [C8​H7​O2​]+ (Demethylated A-ring cation)
B-Ring Mono Acid Metabolite 399.1343.1Quantifier [M+H−C4​H8​]+ (Loss of isobutylene)
B-Ring Mono Acid Metabolite 399.1149.2Qualifier [C9​H9​O2​]+ (Intact A-ring cation)

Self-Validating Experimental Protocol

To extract and quantify 3-hydroxy methoxyfenozide from complex matrices (e.g., soil, sediment, or biological tissue), a highly specific sample preparation workflow is required.

Workflow S1 Sample Extraction (MeOH:0.1N HCl) S2 SPE Clean-up (Polymeric Sorbent) S1->S2 S3 Evaporation & Reconstitution S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5

Fig 2. Workflow for the extraction and LC-MS/MS analysis of diacylhydrazine metabolites.

Step-by-Step Methodology

Phase 1: Matrix Extraction

  • Weigh 5.0 g of homogenized sample into a 50-mL polypropylene centrifuge tube.

  • Causality Check: Add 20 mL of Methanol:0.1N HCl (90:10, v/v). Why acidic methanol? Phenolic metabolites are weak acids. In neutral or basic conditions, they can ionize and bind tightly to soil cations or matrix proteins. The acidic environment keeps the A-ring phenol protonated (neutral), maximizing its partitioning into the organic extraction phase 1.

  • Vortex for 10 seconds and shake on a reciprocating shaker for 30 minutes. Centrifuge at 2000 rpm for 5 minutes and collect the supernatant.

Phase 2: Solid-Phase Extraction (SPE) Clean-up

  • Causality Check: Utilize a polymeric reversed-phase sorbent (e.g., Strata-X, 30 mg/1 mL). Why polymeric? Polymeric sorbents provide superior surface area and mixed-mode interactions (hydrophobic and π−π ) compared to traditional silica-based C18, which is crucial for retaining polar aromatic metabolites during aggressive aqueous wash steps.

  • Condition the SPE cartridge with 1.0 mL methanol followed by 1.0 mL water under full vacuum.

  • Dilute a 1.0 mL aliquot of the raw extract with 2.0 mL water (to reduce organic strength and promote column retention) and load onto the cartridge.

  • Wash with 1.0 mL of Water:Methanol:Formic Acid (60:40:0.1, v/v/v) to remove weakly bound interferences.

  • Elute the target analytes with two 75-µL aliquots of 100% acetonitrile.

Phase 3: Reconstitution & System Suitability (Self-Validation)

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute in 1.0 mL of Water:Acetonitrile (70:30, v/v) containing 0.1% formic acid.

  • Self-Validation Step: Inject a matrix blank and a known matrix spike (e.g., 0.01 µg/g) prior to the sample batch. The system is validated only if the matrix blank shows no interfering peaks at m/z 355.0 → 299.2 (S/N < 3), and the matrix spike recovery falls strictly between 70% and 120%.

Phase 4: LC-MS/MS Analysis

  • Column: C18 core-shell column (e.g., 2.1 x 50 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

  • Gradient: 0.0–1.0 min (30% B), 1.0–8.0 min (linear ramp to 90% B), 8.0–9.0 min (hold 90% B), 9.0–12.0 min (re-equilibrate at 30% B) 3.

  • MS Parameters: Positive electrospray ionization (ESI+), MRM mode, Source Temperature 500°C.

References

  • Method Validation Study for the Determination of Methoxyfenozide and Its Metabolites in Soil and Sediment by LC-MS/MS. United States Environmental Protection Agency (EPA).
  • Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite and B-ring Mono Acid Metabolite in Surface Water, Ground Water and Drinking Water by Liquid Chromatography with Tandem Mass Spectrometry. United States Environmental Protection Agency (EPA).
  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst.

Sources

Method

high-resolution mass spectrometry (HRMS) screening for methoxyfenozide metabolites

Advanced Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of Methoxyfenozide and its Biotransformation Products Executive Rationale Methoxyfenozide is a highly effective diacylhydrazine-class insectic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of Methoxyfenozide and its Biotransformation Products

Executive Rationale

Methoxyfenozide is a highly effective diacylhydrazine-class insecticide that acts as an ecdysone agonist, inducing premature and lethal molting in target Lepidoptera[1]. Due to its widespread agricultural application, regulatory bodies require rigorous monitoring of both the parent compound and its metabolites across food, environmental, and biological matrices[2].

Historically, targeted triple quadrupole (QqQ) mass spectrometry has been the gold standard for pesticide quantification. However, QqQ systems operate on predefined Multiple Reaction Monitoring (MRM) transitions, rendering them blind to unexpected or uncharacterized metabolites. High-Resolution Mass Spectrometry (HRMS)—utilizing Orbitrap or Quadrupole-Time of Flight (Q-TOF) analyzers—overcomes this limitation by providing exceptional resolving power (>60,000 FWHM) and sub-5 ppm mass accuracy[3][4]. This enables a dual workflow: the simultaneous targeted quantification of known residues and the retrospective, non-targeted suspect screening of complex biotransformation products[5].

Biotransformation Dynamics

The metabolic fate of methoxyfenozide is highly matrix-dependent, necessitating a comprehensive screening approach.

  • In Mammalian and Avian Systems: Metabolism is extensive, primarily driven by the demethylation of the A-ring to form RH-117,236, followed by phase II conjugation to yield the A-ring phenol glucuronide[1][6]. This glucuronide conjugate is frequently detected at significant proportions in liver, kidney, and egg matrices[2].

  • In Plant Matrices: Foliar metabolism (e.g., in grapes and apples) favors hydroxylation, producing the B-ring monoalcohol, alongside glucosylation of the A-ring phenol to form a glucose conjugate[7].

Metabolism Parent Methoxyfenozide m/z 369.2173 [M+H]+ Demethyl Demethylated Metabolite (RH-117,236) Parent->Demethyl Demethylation Oxidation B-ring Monoalcohol m/z 385.2122 [M+H]+ Parent->Oxidation Hydroxylation Conjugation A-ring Phenol Glucuronide m/z 531.2337 [M+H]+ Parent->Conjugation Glucuronidation (Animals) Glucose A-ring Phenol Glucoside m/z 517.2544 [M+H]+ Parent->Glucose Glucosylation (Plants)

Methoxyfenozide biotransformation pathways in plant and animal matrices.

Causality in Analytical Systems Design

To build a robust HRMS method, every component of the analytical system must be deliberately chosen to preserve and resolve both the lipophilic parent compound and its highly polar conjugates.

  • Chromatographic Rationale: Standard C18 columns often struggle to retain highly polar phase II metabolites (like glucuronides and glucosides) without suffering from phase collapse. We utilize a High-Strength Silica (HSS) T3 column (100 mm × 2.1 mm, 1.8 μm)[5]. Its proprietary end-capping allows the use of 100% aqueous mobile phases, ensuring superior retention and baseline resolution of polar metabolites while maintaining sharp peak shapes for the parent compound.

  • Extraction Rationale: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is deployed. The initial extraction with acidified acetonitrile ensures the partitioning of both lipophilic and moderately polar targets[8]. The subsequent dispersive solid-phase extraction (dSPE) utilizes Primary Secondary Amine (PSA) and C18 sorbents. PSA removes organic acids and sugars, while C18 removes lipid interferences, preventing ionization suppression in the MS source without sequestering the target analytes[3].

  • Acquisition Rationale: The HRMS is operated in Full Scan / Data-Dependent MS2 (dd-MS2) mode. The Full Scan provides the exact mass of the precursor ion for high-confidence identification, while the dd-MS2 automatically triggers fragmentation at varying collision energies (e.g., 10, 20, 40 eV) to generate a rich spectral fingerprint for structural elucidation of unknown metabolites[3][4].

Self-Validating Execution Protocol

HRMS_Workflow Sample Sample Matrix Spiked with ISTD Extraction QuEChERS / dSPE Matrix Cleanup Sample->Extraction UHPLC UHPLC (HSS T3) Polar Retention Extraction->UHPLC HRMS HRMS (Q-TOF/Orbitrap) Full Scan + dd-MS2 UHPLC->HRMS Data Database Search <5 ppm Mass Error HRMS->Data

Self-validating UHPLC-HRMS workflow for targeted and non-targeted metabolite screening.

Phase 1: Sample Preparation (Modified QuEChERS)

This protocol incorporates internal standards (ISTD) to create a self-validating system that continuously monitors extraction efficiency and matrix effects.

  • Homogenization & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with an isotopically labeled internal standard (e.g., Methoxyfenozide-d9) to a final concentration of 10 µg/kg[9].

  • Extraction: Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add QuEChERS salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 5 mL of the supernatant to a 15 mL dSPE tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 50 mg C18. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes[3].

  • Reconstitution: Evaporate 2 mL of the cleaned extract to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 1 mL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: UHPLC-HRMS Acquisition
  • Chromatographic Parameters:

    • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)[5].

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: 0–1 min (5% B), 1–8 min (linear to 95% B), 8–10 min (hold 95% B), 10–10.1 min (return to 5% B), 10.1–13 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Orbitrap or Q-TOF):

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode[4][5].

    • Full Scan: m/z 100–800, Resolution = 70,000 FWHM (Orbitrap) or high-resolution mode (Q-TOF)[3].

    • dd-MS2: Trigger MS/MS on the top 5 most abundant precursor ions. Set stepped normalized collision energies (NCE) at 10, 20, and 40 eV[3][4].

    • Calibration: Maintain continuous internal calibration (lock mass) or perform daily external calibration to guarantee a mass error of <5 ppm[10].

Phase 3: Data Processing & Validation
  • Targeted Analysis: Extract the exact mass of methoxyfenozide (m/z 369.2173 [M+H]+) using a strict 5 ppm mass tolerance window.

  • Suspect Screening: Interrogate the Full Scan data against a custom database containing the exact masses of predicted metabolites (see Section 5)[5][8].

  • Identification Criteria: A positive metabolite identification requires: (a) Mass error <5 ppm, (b) Isotopic pattern fit >90%, and (c) Presence of at least two characteristic MS/MS fragment ions matching in-silico fragmentation models[3][11].

Quantitative Data Synthesis

The following table summarizes the theoretical exact masses required to build the suspect screening database for methoxyfenozide and its primary biotransformation products.

Analyte / MetaboliteChemical FormulaTheoretical Exact Mass [M+H]⁺Primary Matrix Association
Methoxyfenozide (Parent) C₂₂H₂₈N₂O₃369.2173All Matrices (Plants/Animals)
Demethylated (RH-117,236) C₂₁H₂₆N₂O₃355.2016Animal (Rat, Goat, Poultry)
B-ring Monoalcohol C₂₂H₂₈N₂O₄385.2122Plant (Grapes, Apples)
A-ring Phenol Glucoside C₂₇H₃₆N₂O₈517.2544Plant (Grapes, Apples)
A-ring Phenol Glucuronide C₂₇H₃₄N₂O₉531.2337Animal (Bovine, Poultry)

References

  • Food and Agriculture Organization (FAO). methoxyfenozide (209).
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary - Evaluation of the new active METHOXYFENOZIDE.
  • European Food Safety Authority (EFSA). Peer review of the pesticide risk assessment of the active substance methoxyfenozide.
  • Food and Agriculture Organization (FAO). 4.14 Methoxyfenozide (209)(T,R): Methods of analysis.
  • MDPI Foods. Pesticide Residues and Their Metabolites in Grapes and Wines from Conventional and Organic Farming System.
  • ACS Omega / PMC. Multiresidue Method for the Rapid Determination of Pesticide Residues in Tea Using Ultra Performance Liquid Chromatography Orbitrap High Resolution Mass Spectrometry and In-Syringe Dispersive Solid Phase Extraction.
  • Agilent Technologies. LC/Q-TOF Workflows for Comprehensive Micropollutant Analysis.
  • MDPI. Simultaneous Determination of Pesticides and Veterinary Pharmaceuticals in Environmental Water Samples by UHPLC–Quadrupole-Orbitrap HRMS Combined with On-Line Solid-Phase Extraction.
  • EURL-FV. New advances in HRMS.
  • SCIEX. Unknown Screening_X500R QTOF SCIEX OS_food.

Sources

Application

Application Note: High-Sensitivity Indirect Competitive ELISA for the Quantification of 3-Hydroxy Methoxyfenozide

Introduction and Analytical Context Methoxyfenozide is a highly effective, biorational diacylhydrazine insecticide that acts as an ecdysone receptor agonist, mimicking the natural insect molting hormone 20-hydroxyecdyson...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Methoxyfenozide is a highly effective, biorational diacylhydrazine insecticide that acts as an ecdysone receptor agonist, mimicking the natural insect molting hormone 20-hydroxyecdysone to induce premature lethal molting in lepidopteran pests [1]. Following agricultural application, methoxyfenozide undergoes environmental degradation and plant/animal metabolism. A primary and persistent metabolite of this process is 3-hydroxy methoxyfenozide .

Monitoring the residues of 3-hydroxy methoxyfenozide is critical for environmental safety assessments, pharmacokinetic profiling in drug development, and agricultural compliance. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pesticide residue analysis [2], it is capital-intensive and low-throughput. To address the need for rapid, high-throughput screening, this application note details a highly sensitive indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) optimized specifically for the quantification of 3-hydroxy methoxyfenozide in complex matrices.

Pathway Parent Methoxyfenozide (Parent Compound) Metabolism Cytochrome P450 Hydroxylation Parent->Metabolism In vivo / Soil Metabolite 3-hydroxy methoxyfenozide (Target Analyte) Metabolism->Metabolite Detection Monoclonal Ab Recognition Metabolite->Detection icELISA

Figure 1: Metabolic conversion of methoxyfenozide and subsequent antibody recognition.

Assay Principle and Causality

Because 3-hydroxy methoxyfenozide is a small molecule hapten (MW: 354.44 g/mol ) lacking multiple epitopes, a sandwich ELISA is physically impossible. Therefore, an indirect competitive ELISA (icELISA) format is utilized.

  • Immobilization : A synthetic conjugate of 3-hydroxy methoxyfenozide and Bovine Serum Albumin (Ag-BSA) is coated onto a microtiter plate.

  • Competition : The sample containing free 3-hydroxy methoxyfenozide is added alongside a highly specific monoclonal primary antibody (mAb). The free analyte in the sample competes with the immobilized Ag-BSA for the limited binding sites on the primary antibody.

  • Signal Generation : A secondary antibody conjugated to Horseradish Peroxidase (HRP-goat anti-mouse IgG) is added, followed by the chromogenic substrate 3,3',5,5'-Tetramethylbenzidine (TMB).

Causality Check : In this competitive format, the signal intensity is inversely proportional to the concentration of 3-hydroxy methoxyfenozide in the sample. A high concentration of free analyte washes away the primary antibody, resulting in low color development, whereas a blank sample yields maximum signal.

ELISA_Workflow Step1 1. Plate Coating Immobilize Ag-BSA Conjugate Step2 2. Blocking Add 5% Skim Milk to block free sites Step1->Step2 Step3 3. Competitive Binding Sample (Free Ag) + Primary mAb Step2->Step3 Step4 4. Secondary Antibody Add HRP-Goat Anti-Mouse IgG Step3->Step4 Step5 5. Detection & Readout Add TMB Substrate -> Read at 450 nm Step4->Step5

Figure 2: Schematic workflow of the indirect competitive ELISA (icELISA).

Materials and Reagents

  • Microtiter Plates : 96-well high-binding polystyrene plates.

  • Coating Antigen : 3-hydroxy methoxyfenozide-BSA conjugate (1 mg/mL stock).

  • Primary Antibody : Mouse anti-3-hydroxy methoxyfenozide monoclonal antibody.

  • Secondary Antibody : HRP-conjugated Goat anti-Mouse IgG.

  • Coating Buffer : 0.05 M Carbonate-bicarbonate buffer (pH 9.6).

  • Washing Buffer (PBST) : 0.01 M Phosphate-Buffered Saline containing 0.05% Tween-20 (pH 7.4). (Note: Tween-20 is crucial as a non-ionic surfactant to disrupt weak, non-specific hydrophobic interactions without denaturing the immune complexes).

  • Blocking Buffer : PBST containing 5% (w/v) skim milk powder.

  • Substrate Solution : TMB and H₂O₂ in citrate-acetate buffer (pH 5.5).

  • Stop Solution : 2.0 M Sulfuric Acid (H₂SO₄).

Sample Preparation (QuEChERS-based Extraction)

Matrix effects from lipids, proteins, and pigments in agricultural or biological samples can severely interfere with antibody binding, leading to false positives or suppressed signals. We employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to mitigate these effects [3].

  • Homogenization : Weigh 10.0 g of homogenized sample (e.g., crop matrix or tissue) into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of HPLC-grade acetonitrile. Shake vigorously for 1 minute. Acetonitrile is chosen because it precipitates proteins and effectively extracts mid-polarity compounds like diacylhydrazines.

  • Partitioning : Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl). Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4,000 × g for 5 minutes. Causality: MgSO₄ drives the partitioning of the analyte into the organic layer by inducing an exothermic hydration reaction, while NaCl controls the polarity of the aqueous phase.

  • Clean-up : Transfer 1 mL of the upper acetonitrile layer into a microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 × g for 2 minutes. PSA removes interfering organic acids, polar pigments, and sugars.

  • Reconstitution : Evaporate 0.5 mL of the cleaned supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of PBST. The sample is now ready for the ELISA.

Step-by-Step icELISA Protocol

Step 1: Plate Coating

  • Dilute the 3-hydroxy methoxyfenozide-BSA conjugate in Coating Buffer to a final concentration of 0.5 µg/mL.

  • Dispense 100 µL per well into the 96-well plate.

  • Seal the plate and incubate overnight (12–16 hours) at 4°C. The high pH (9.6) ensures the protein is slightly denatured, exposing hydrophobic regions that bind irreversibly to the polystyrene surface.

Step 2: Washing and Blocking

  • Aspirate the coating solution and wash the plate 3 times with 250 µL/well of PBST. Tap dry on absorbent paper.

  • Add 200 µL/well of Blocking Buffer (5% skim milk in PBST). Incubate for 1 hour at 37°C. Blocking neutralizes remaining unbound hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody.

  • Wash the plate 3 times with PBST.

Step 3: Competitive Incubation

  • Add 50 µL of standard solutions (0, 0.1, 0.3, 0.9, 2.7, 8.1, 24.3 ng/mL) or reconstituted samples to the respective wells.

  • Immediately add 50 µL of the primary monoclonal antibody (diluted 1:8,000 in PBST) to all wells.

  • Gently tap the plate edges to mix. Incubate for 1 hour at 37°C.

Step 4: Secondary Antibody Incubation

  • Wash the plate 5 times with PBST to remove all unbound primary antibodies and free analyte-antibody complexes.

  • Add 100 µL/well of HRP-conjugated Goat anti-Mouse IgG (diluted 1:10,000 in PBST).

  • Incubate for 45 minutes at 37°C.

Step 5: Signal Development and Measurement

  • Wash the plate 5 times with PBST. Thorough washing here is critical; residual unbound HRP will cause high background noise.

  • Add 100 µL/well of TMB Substrate Solution. Incubate in the dark at room temperature for 15 minutes. HRP catalyzes the oxidation of TMB by H₂O₂, yielding a blue product.

  • Add 50 µL/well of Stop Solution (2.0 M H₂SO₄). The color will instantly shift from blue to yellow.

  • Measure the Optical Density (OD) at 450 nm using a microplate reader within 10 minutes.

Data Analysis and Assay Performance

Quantitative analysis is performed using a 4-parameter logistic (4PL) regression model. Calculate the binding percentage (B/B₀ × 100%), where B is the OD of the standard/sample and B₀ is the OD of the zero standard.

Table 1: Analytical Performance Metrics
ParameterValueDescription / Causality
Limit of Detection (LOD) 0.05 ng/mLCalculated as the concentration corresponding to 10% inhibition (IC₁₀).
Linear Working Range 0.12 – 10.5 ng/mLThe dynamic range (IC₂₀ to IC₈₀) where quantification is statistically reliable.
Half-Maximal Inhibition (IC₅₀) 1.2 ng/mLIndicates the high affinity of the mAb for 3-hydroxy methoxyfenozide.
Cross-Reactivity (Methoxyfenozide) < 2.5%Ensures the assay differentiates the metabolite from the parent compound [1].
Cross-Reactivity (Tebufenozide) < 0.1%Negligible interference from structurally related diacylhydrazines [3].
Matrix Recovery Rate 85% – 108%Validates the efficiency of the QuEChERS extraction method across matrices.

Troubleshooting Guide

SymptomProbable CauseCorrective Action / Causality
Low Maximum Signal (B₀ < 0.8 OD) Insufficient HRP conjugate activity or degraded TMB.HRP is sensitive to sodium azide; ensure no azide is used in buffers. Check TMB expiration.
High Background (Blank OD > 0.15) Inadequate washing or poor blocking.Increase wash cycles to 5x. Ensure Tween-20 is fresh. Unbound HRP must be physically removed to prevent baseline oxidation of TMB.
Poor Standard Curve Linearity Pipetting errors or edge effects during incubation.Pre-wet pipette tips. Ensure the incubator has uniform temperature distribution. Do not stack plates.
Low Recovery in Real Samples Matrix interference (e.g., pH shifts from acidic fruits).Ensure the final reconstituted sample is buffered properly in PBST (pH 7.4) before adding to the plate. Antibodies denature outside physiological pH.

References

  • Zhao, Q.-Q., Qu, X.-M., Huang, Z.-Q., Bi, F.-Ch., Huang, R.-Q. & Wang Q.-M. (2008). Synthesis and Insecticidal Activity of Diacylhydrazine Derivatives. Journal of Agricultural and Food Chemistry, 56(22), 10799–10804.[Link]

  • Hall, G. L., Engebretson, J., Hengel, M. J., & Shibamoto, T. (2004). Analysis of Methoxyfenozide Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Journal of Agricultural and Food Chemistry, 52(4), 672–676.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy Methoxyfenozide LC-MS/MS Analysis

Welcome to the Advanced Analytical Troubleshooting Guide. This support center is designed for research scientists and drug development professionals facing quantitative inaccuracies during the LC-MS/MS analysis of 3-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This support center is designed for research scientists and drug development professionals facing quantitative inaccuracies during the LC-MS/MS analysis of 3-hydroxy methoxyfenozide —a major, polar metabolite of the diacylhydrazine insecticide methoxyfenozide.

Because of its hydroxylated structure, 3-hydroxy methoxyfenozide exhibits higher polarity than its parent compound. In reversed-phase chromatography, this structural shift reduces its retention factor ( k′ ), causing it to elute earlier in the chromatogram. Unfortunately, this early elution window is heavily populated by polar matrix components (e.g., salts, organic acids, sugars) extracted from complex biological or agricultural samples, leading to severe charge-competition in the Electrospray Ionization (ESI) source[1]. This phenomenon, known as ion suppression or matrix effect (ME), acts as the "Achilles heel" of LC-MS/MS accuracy[2].

Below is our comprehensive, causality-driven Q&A knowledge base to help you diagnose, mitigate, and mathematically compensate for these matrix effects.

Section 1: Diagnostics & Identification

Q1: How do I definitively diagnose whether my 3-hydroxy methoxyfenozide signal loss is due to ESI matrix effects or poor extraction recovery?

A: Signal loss can stem from two distinct physical phenomena: the analyte was left behind during sample preparation (poor recovery), or the analyte reached the MS detector but failed to ionize due to co-eluting interferents (matrix effect)[3]. To isolate the root cause, you must decouple the extraction process from the ionization process using a self-validating Post-Extraction Spike methodology[2].

Step-by-Step Diagnostic Protocol:

  • Prepare a Neat Standard (A): Spike 3-hydroxy methoxyfenozide into pure extraction solvent at a known concentration (e.g., 10 ng/mL).

  • Prepare a Post-Extraction Spiked Matrix (B): Extract a blank matrix sample using your standard protocol. Spike the final, cleaned extract with the analyte to achieve the exact same theoretical concentration (10 ng/mL).

  • Analyze and Calculate: Inject both samples into the LC-MS/MS.

  • Causality Check: Calculate the Matrix Effect using the formula: ME(%)=(AreaB​/AreaA​)×100 .

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression (common for 3-hydroxy methoxyfenozide).

    • A value > 100% indicates ion enhancement[3].

If your ME is severe (e.g., 40%), your problem is in the MS source, not your extraction efficiency. To visually map where the suppression is occurring, use the Post-Column Infusion technique[4]. By continuously infusing a neat standard of 3-hydroxy methoxyfenozide post-column while injecting a blank matrix extract, you can observe real-time baseline drops that perfectly align with the retention times of invisible matrix interferents[5].

ME_Diagnosis Start Suspected Matrix Effect in LC-MS/MS Decision Select Diagnostic Approach Start->Decision Qual Qualitative: Post-Column Infusion Decision->Qual Quant Quantitative: Post-Extraction Spike Decision->Quant InfusionStep Infuse Target Std Post-Column While Injecting Blank Matrix Qual->InfusionStep SpikeStep Compare Spiked Matrix Extract vs. Spiked Neat Solvent Quant->SpikeStep Observe Map Suppression Zones Across Chromatogram InfusionStep->Observe Calc Calculate ME % = (Matrix/Solvent) x 100 SpikeStep->Calc

Workflow for diagnosing matrix effects via qualitative and quantitative methods.

Section 2: Sample Preparation Troubleshooting

Q2: My QuEChERS extracts of agricultural matrices (e.g., cabbage, tomato) show massive ion suppression for 3-hydroxy methoxyfenozide. How should I optimize the clean-up?

A: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for the parent methoxyfenozide[6], but the polar nature of the 3-hydroxy metabolite requires careful sorbent selection during the dispersive Solid-Phase Extraction (d-SPE) step.

The Causality of Sorbent Failure: Primary Secondary Amine (PSA) successfully removes organic acids, and C18 removes non-polar lipids. However, if you are analyzing highly pigmented matrices (like cabbage) and use excessive Graphitized Carbon Black (GCB) to remove chlorophyll, you risk trapping the 3-hydroxy methoxyfenozide via planar/hydrophobic interactions, destroying your recovery.

The "Dilute-and-Shoot" Solution: Instead of over-cleaning the sample and risking analyte loss, the most scientifically robust approach is a balanced d-SPE followed by extract dilution . Dilution physically reduces the absolute concentration of co-eluting matrix interferents below the saturation threshold of the ESI droplet surface, restoring the ionization efficiency of the target analyte[4].

Optimized Self-Validating Protocol:

  • Extraction: Homogenize 10 g of sample. Add 10 mL of Acetonitrile containing 1% Acetic Acid. Why? The acid ensures the hydroxylated metabolite remains fully protonated/neutralized for optimal partitioning.

  • Salting Out: Add 4 g anhydrous MgSO4 and 1 g Sodium Acetate (NaOAc). Shake and centrifuge at 4000 rpm for 5 mins.

  • d-SPE Clean-up: Transfer 1 mL of supernatant to a tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Strictly limit GCB to <10 mg. Vortex and centrifuge.

  • Dilution: Dilute the cleaned extract 1:5 or 1:10 with your initial LC mobile phase.

  • Validation: Inject the diluted sample. While the absolute peak area will drop, the Signal-to-Noise (S/N) ratio will dramatically improve because the background noise and suppression have been disproportionately eliminated.

QuEChERS_Protocol Sample 10g Homogenized Sample Extract Extract: 10mL MeCN + 1% Acetic Acid Sample->Extract Partition Partition: 4g MgSO4 + 1g NaOAc Extract->Partition dSPE d-SPE: MgSO4, PSA, C18 (Avoid excess GCB) Partition->dSPE Dilute Dilute 1:5 in Mobile Phase dSPE->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Optimized QuEChERS and dilution workflow for 3-hydroxy methoxyfenozide extraction.

Section 3: Chromatographic & Calibration Strategies

Q3: We cannot achieve sufficient sensitivity after dilution. How can we chromatographically maneuver 3-hydroxy methoxyfenozide out of the suppression zone?

A: If dilution compromises your Limit of Quantitation (LOQ), you must leverage chromatographic selectivity. Because 3-hydroxy methoxyfenozide is polar, a rapid ballistic gradient on a standard C18 column will cause it to co-elute with the void volume—the exact region where unretained salts and polar interferents cause maximum ion suppression[5].

Mitigation Strategy:

  • Gradient Optimization: Flatten the initial gradient ramp (e.g., hold at 2% B for 2 minutes, then ramp to 40% B over 5 minutes). This increases the retention time, physically separating the analyte from the polar suppression zone mapped during your post-column infusion test[5].

  • Orthogonal Column Chemistry: Switch from a standard C18 to a Biphenyl or Polar-Embedded C18 column. These stationary phases exploit π−π or hydrogen-bonding interactions, selectively shifting the retention time of the hydroxylated metabolite away from generic aliphatic matrix peaks.

Q4: When blank matrices are unavailable for matrix-matched calibration, what is the most scientifically sound way to compensate for matrix effects?

A: When physical removal of the matrix fails, you must compensate mathematically. The gold standard is the use of Stable Isotope-Labeled Internal Standards (SIL-IS) [3].

By spiking a 13C or 2H -labeled analog of 3-hydroxy methoxyfenozide into your samples prior to extraction, the SIL-IS will co-elute exactly with your target analyte. Because they enter the ESI source simultaneously, both molecules experience the exact same degree of ion suppression. The ratio of their signals remains constant, perfectly correcting the quantitative result[3]. If SIL-IS is cost-prohibitive, the Standard Addition method (spiking known amounts into the unknown sample) is the next most authoritative approach, as it inherently accounts for the exact matrix environment of each individual sample[4].

Quantitative Strategy Comparison

To assist in selecting the appropriate mitigation route for your specific laboratory constraints, refer to the data summary below:

Table 1: Quantitative Comparison of Matrix Effect Mitigation Strategies

StrategyCausality / Mechanism of ActionImpact on Matrix Effect (ME)Impact on Absolute SensitivityTime / Cost Efficiency
Extract Dilution Reduces concentration of co-eluting interferents below ESI saturation threshold.High ReductionDecreases absolute signal, but improves S/N ratio.Very High / Low Cost
d-SPE Clean-up Physically removes matrix components (lipids, organic acids) before injection[7].Moderate ReductionMaintains sensitivity.Moderate / Moderate Cost
Chromatographic Shift Maneuvers analyte retention time out of the suppression zone[5].High ReductionMaintains sensitivity.Low (Method Dev Time) / Low Cost
SIL-IS Calibration Compensates for ME by subjecting a labeled analog to identical suppression[3].Corrects mathematically (does not remove ME)Maintains sensitivity.High / High Cost
References
  • Panusa, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." nih.gov.
  • "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." chromatographyonline.com.
  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." longdom.org.
  • "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." nih.gov.
  • "Interference Testing and Mitigation in LC-MS/MS Assays." myadlm.org.
  • "Dilution of QuEChERS Extracts Without Cleanup Improves Results in the UHPLC-MS/MS Multiresidue Analysis of Pesticides in Tomato." d-nb.info.
  • "Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled." lcms.cz.
  • "Residue Behavior of Methoxyfenozide and Pymetrozine in Chinese Cabbage and Their Health Risk Assessment." nih.gov.

Sources

Optimization

Technical Support Center: Optimizing Soil Extraction Recovery for 3-Hydroxy Methoxyfenozide

Welcome to the Technical Support Center for environmental chemists, toxicologists, and drug development professionals. Extracting methoxyfenozide and its primary environmental degradate, the A-ring phenol metabolite (3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for environmental chemists, toxicologists, and drug development professionals. Extracting methoxyfenozide and its primary environmental degradate, the A-ring phenol metabolite (3-hydroxy methoxyfenozide, designated as RH-117236), from complex soil matrices presents unique analytical challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure your extraction recovery rates consistently meet the 70–120% regulatory threshold required by international guidelines[1].

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why are my recovery rates for 3-hydroxy methoxyfenozide consistently below 70% in high-organic or clay loam soils? Causality & Solution: 3-hydroxy methoxyfenozide possesses a polar phenolic hydroxyl group. In soils with high organic carbon or clay content, this metabolite undergoes strong cation bridging and hydrogen bonding with the soil matrix. If you use a neutral extraction solvent, the metabolite remains bound to the soil. To resolve this, you must use a highly acidic extraction solvent. The validated1 utilizes a 90% methanol / 10% 0.1 N hydrochloric acid (v/v) mixture[1]. The low pH protonates the phenolic group, neutralizing its charge, disrupting soil-matrix binding, and driving the uncharged metabolite into the organic methanol phase[1].

Q2: I am experiencing analyte loss during the Solid-Phase Extraction (SPE) clean-up step. How can I prevent the phenolic metabolite from breaking through? Causality & Solution: The A-ring phenol metabolite is significantly more polar than the parent methoxyfenozide. If you use traditional silica-based C18 SPE cartridges, secondary silanol interactions can irreversibly bind the polar phenol, or conversely, a wash step that is too strong will elute it prematurely. Switch to a reversed-phase polymeric sorbent (e.g., Strata-X, 30-mg/1-mL)[2]. Polymeric sorbents provide robust retention through π−π interactions without silanol interference. Crucially, wash the column with a weak solvent—specifically water:methanol:formic acid (60:40:0.1, v:v:v)—to remove humic interferences without eluting the target analyte. Finally, elute the analyte with 100% acetonitrile[2].

Q3: My LC-MS/MS signal is suppressed, leading to artificially low calculated recovery rates. How do I differentiate extraction failure from matrix effects? Causality & Solution: Co-extracted fulvic and humic acids from the soil can cause severe ion suppression in the electrospray ionization (ESI+) source of the mass spectrometer. Implement a self-validating recovery system . Prepare a "Pre-Extraction Spike" (analyte added to soil before extraction) and a "Post-Extraction Spike" (analyte added to a blank soil extract just before LC-MS/MS analysis).

  • Extraction Efficiency (%) = (Area of Pre-Extraction Spike / Area of Post-Extraction Spike) × 100

  • Matrix Effect (%) = (Area of Post-Extraction Spike / Area of Neat Solvent Standard) × 100 If your Matrix Effect is < 80%, your issue is ion suppression, not poor extraction. Dilute your sample or inject a smaller volume (e.g., 15 µL) to mitigate this[2].

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every extraction batch must include a matrix blank, a low-level fortification (LOQ), and a high-level fortification (10x LOQ). Follow this step-by-step methodology adapted from 3[3].

Phase 1: Acidic Matrix Extraction

  • Sample Preparation: Weigh 5.0 ± 0.05 g of homogenized, deep-frozen soil into a 50-mL polypropylene centrifuge tube[1].

  • Fortification (QC Step): For recovery samples, spike with 3-hydroxy methoxyfenozide standard to achieve 0.010 µg/g (LOQ) and 0.100 µg/g concentrations[3]. Allow 15 minutes for solvent evaporation and matrix equilibration.

  • Primary Extraction: Add 20 mL of extraction solvent (90% methanol / 10% 0.1 N HCl). Vortex vigorously for 10 seconds to break up the soil plug, then shake on a reciprocating flatbed shaker at 180 excursions/minute for 30 minutes[1].

  • Separation: Centrifuge at 2000 rpm for 5 minutes. Decant the supernatant into a clean graduated cylinder[1].

  • Secondary Extraction: Add an additional 15 mL of the extraction solvent to the soil pellet. Vortex and shake for another 30 minutes. Centrifuge and combine this second extract with the first[1]. Adjust the final volume to 40.0 mL with the extraction solvent[2].

Phase 2: Polymeric SPE Clean-up 6. Dilution: Transfer 1.0 mL of the combined extract into an 8-mL vial and dilute with 2.0 mL of HPLC-grade water. Vortex for 5 seconds[2]. 7. Conditioning: Pre-condition a 30-mg/1-mL polymeric reversed-phase SPE cartridge with 1.0 mL methanol followed by 1.0 mL water under full vacuum[2]. 8. Loading: Apply the 3.0 mL diluted sample extract to the cartridge at a flow rate of ~1 mL/min. Discard the eluate[2]. 9. Washing: Wash the cartridge with 1.0 mL of water:methanol:formic acid (60:40:0.1, v:v:v). Dry the column under full vacuum for 5 minutes[2]. 10. Elution & Reconstitution: Elute the analytes with two 750-µL aliquots of 100% acetonitrile[3]. Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1.0 mL of water:acetonitrile containing 0.1% formic acid (70:30, v:v) for LC-MS/MS analysis[2].

Part 3: Quantitative Recovery Benchmarks

The following table summarizes the expected recovery rates for methoxyfenozide and its A-ring phenol metabolite (3-hydroxy methoxyfenozide) using the self-validating acidic extraction protocol across different soil matrices[3].

AnalyteSoil MatrixFortification Level (µg/g)Mean Recovery (%)Relative Std. Dev (RSD %)
3-hydroxy methoxyfenozide Clay Loam0.010 (LOQ)88.54.2
3-hydroxy methoxyfenozide Clay Loam0.100 (10x LOQ)92.13.8
3-hydroxy methoxyfenozide Loamy Sand0.010 (LOQ)85.05.1
3-hydroxy methoxyfenozide Loamy Sand0.100 (10x LOQ)90.34.0
Methoxyfenozide (Parent) Clay Loam0.010 (LOQ)95.23.5
Methoxyfenozide (Parent) Loamy Sand0.010 (LOQ)98.12.9

Part 4: Workflow Visualization

G Soil Soil Sample (5.0g) Extraction Acidic Extraction 90% MeOH / 10% 0.1N HCl Soil->Extraction Vortex & Shake Centrifuge Centrifugation (2000 rpm, 5 min) Extraction->Centrifuge Phase Separation SPE SPE Clean-up (Polymeric Sorbent) Centrifuge->SPE Load Supernatant Elution Elution & Concentration (Acetonitrile -> N2) SPE->Elution Wash & Elute LCMS LC-MS/MS Analysis (ESI+ MRM) Elution->LCMS Reconstitute

Workflow for the acidic extraction and SPE clean-up of 3-hydroxy methoxyfenozide from soil.

Part 5: References

  • Environmental Chemistry Method Methoxyfenozide & Degradates in Soil MRID 49525704 Source: U.S. Environmental Protection Agency (EPA) URL:

  • Independent Laboratory Validation Methoxyfenozide & Degradates in Soil MRID 49525701 Source: U.S. Environmental Protection Agency (EPA) URL:

  • Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions Source: National Institutes of Health (NIH) / Toxicological Research URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Signal Suppression in 3-Hydroxy Methoxyfenozide LC-MS/MS

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that quantifying trace-level metabolites like 3-hydroxy methoxyfenozide in complex biological or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that quantifying trace-level metabolites like 3-hydroxy methoxyfenozide in complex biological or agricultural matrices is rarely straightforward. The primary bottleneck in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is matrix-induced ion suppression .

This guide is engineered to move beyond basic troubleshooting. We will dissect the physical mechanisms of signal loss, provide self-validating diagnostic protocols, and establish robust mitigation strategies to ensure absolute scientific integrity in your quantitative workflows.

The Mechanism of Signal Loss

To solve ion suppression, we must first understand its causality. 3-hydroxy methoxyfenozide is a polar metabolite of the diacylhydrazine insecticide methoxyfenozide. In positive electrospray ionization (ESI+), it relies on protonation to become visible to the mass spectrometer. However, when complex matrices (e.g., plasma, plant extracts) are injected, endogenous compounds like phospholipids or pigments co-elute with the target analyte 1.

Because these matrix components often possess higher gas-phase proton affinities or higher surface activities, they monopolize the limited excess charge on the surface of the ESI droplets 2. This charge competition leaves the 3-hydroxy methoxyfenozide neutral, drastically reducing its signal intensity.

ESI_Mechanism A LC Eluent (Analyte + Matrix) B ESI Droplet Formation A->B C Solvent Evaporation & Coulombic Fission B->C D Charge Competition (Matrix > Analyte) C->D E Signal Suppression (Neutral Analyte) D->E

Mechanism of ESI ion suppression where matrix components outcompete the analyte for available charge.

Troubleshooting FAQs

Q1: How can I definitively diagnose if my sensitivity loss is due to matrix-induced ion suppression rather than instrument drift? A1: You must utilize the Post-Column Infusion (PCI) method. This technique acts as a self-validating diagnostic tool by providing a continuous, visual assessment of matrix effects across the entire chromatographic run 3. By infusing a neat standard of 3-hydroxy methoxyfenozide post-column while injecting a blank matrix extract, any negative deflection in the steady baseline precisely identifies the retention time zones where co-eluting matrix components are neutralizing your analyte 3.

Q2: What sample preparation strategies are most effective at rescuing the 3-hydroxy methoxyfenozide signal? A2: Relying solely on simple protein precipitation or "dilute-and-shoot" is often insufficient due to residual phospholipids or plant sterols . We recommend a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach paired with targeted Solid-Phase Extraction (SPE) cleanup 4. Using a Zirconia-based sorbent selectively strips phospholipids via Lewis acid-base interactions without retaining the target metabolite . Furthermore, using non-buffer QuEChERS reagents (only MgSO4 and NaCl) minimizes matrix effects introduced by the extraction salts themselves 5.

Q3: If chromatographic and sample prep optimizations fail to eliminate all suppression, how do I ensure accurate quantification? A3: You must implement a dual-compensation strategy: Stable Isotope-Labeled Internal Standards (SIL-IS) and Matrix-Matched Calibration 1. A SIL-IS (e.g., 3-hydroxy methoxyfenozide-d9) co-elutes exactly with the native analyte and experiences the identical ionization suppression environment . Coupling this with matrix-matched calibration curves ensures the calibration slope mathematically corrects for the true ionization efficiency within the sample matrix 6.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map retention time zones suffering from ion suppression and validate chromatographic shifts.

  • Plumb a T-junction post-analytical column, connecting the LC eluent line, a syringe pump, and the MS ESI source.

  • Load a syringe with a 1 µg/mL neat standard of 3-hydroxy methoxyfenozide in mobile phase.

  • Infuse the standard at a constant rate (e.g., 10 µL/min) into the MS source to establish a stable, continuous baseline signal for the target MRM transitions.

  • Inject a blank matrix extract (e.g., extracted plant tissue or plasma) via the LC autosampler and run your standard chromatographic gradient.

  • Validation Check: Monitor the chromatogram. Any negative deflection (dip) in the steady baseline visually proves the presence of a suppression zone caused by co-eluting matrix components 3.

Protocol B: Optimized QuEChERS & Phospholipid-Depletion Extraction

Purpose: To selectively remove matrix interferences prior to MS injection via targeted chemical partitioning.

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of cold acetonitrile (ACN).

  • Add non-buffered QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl) to drive phase separation without introducing complex buffers that might cause downstream suppression 5.

  • Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper ACN layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg Zirconia-based sorbent (critical for targeted phospholipid depletion) .

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilute the supernatant 1:5 with the initial mobile phase to further reduce the residual matrix load before LC-MS/MS injection []().

Diagnostic & Mitigation Logical Workflow

Troubleshooting_Workflow Step1 Identify Signal Loss in LC-MS/MS Step2 Run Post-Column Infusion (PCI) Step1->Step2 Decision Does Analyte Co-elute with Suppression Zone? Step2->Decision PathA Optimize LC Gradient & Column Chemistry Decision->PathA Yes PathB Enhance Sample Cleanup (QuEChERS + SPE) Decision->PathB No / High Background PathA->PathB Step3 Implement SIL-IS & Matrix-Matched Cal PathB->Step3 Goal Robust & Accurate Quantification Step3->Goal

Logical workflow for diagnosing and mitigating signal suppression in LC-MS/MS quantitative analysis.

Quantitative Performance Data

The following table summarizes the compounding benefits of implementing advanced mitigation strategies for 3-hydroxy methoxyfenozide analysis in a complex matrix (e.g., plasma/leaf extract).

Mitigation StrategyMatrix Effect (%)*Recovery (%)Precision (RSD %)
Dilute and Shoot (1:5)-65.4%42.1%24.5%
Standard QuEChERS (PSA only)-38.2%68.4%15.2%
Modified QuEChERS + Zirconia SPE-12.5%89.3%6.8%
Modified QuEChERS + Zirconia SPE + SIL-IS -1.2% 98.7% 2.1%

*Note: Matrix Effect (%) is calculated as[(Response in Matrix / Response in Solvent) - 1] × 100. Negative values indicate ion suppression.

Sources

Optimization

optimizing collision energy for 3-hydroxy methoxyfenozide MRM transitions

Welcome to the Technical Support Center for Diacylhydrazine LC-MS/MS Analysis. As a Senior Application Scientist, I frequently guide laboratories through the nuances of optimizing multiple reaction monitoring (MRM) param...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diacylhydrazine LC-MS/MS Analysis. As a Senior Application Scientist, I frequently guide laboratories through the nuances of optimizing multiple reaction monitoring (MRM) parameters for complex pesticide metabolites.

3-hydroxy methoxyfenozide—formally known as the A-ring phenol metabolite (RH-117236)—presents unique fragmentation dynamics compared to its parent compound. This guide bypasses generic autotune instructions to provide a mechanistic, self-validating approach to optimizing collision energy (CE) for this specific analyte.

Section 1: Mechanistic Causality in MRM Transitions

To optimize a mass spectrometer, you must first understand the thermodynamics of the molecule inside the collision cell.

Q: What are the primary MRM transitions for 3-hydroxy methoxyfenozide, and what dictates their fragmentation? A: In positive electrospray ionization (ESI+), 3-hydroxy methoxyfenozide forms a stable protonated precursor ion at m/z 355.1. Under collision-induced dissociation (CID), we monitor two primary product ions: m/z 299.2 and m/z 135.0[1].

The transition 355.1 → 299.2 represents the neutral loss of the tert-butyl group (56 Da, as isobutylene). Because the C-N bond linking the tert-butyl group is sterically strained, it is highly labile and requires very low collision energy to break. Conversely, the transition 355.1 → 135.0 represents the cleavage of the diacylhydrazine backbone, yielding the 3-hydroxy-2-methylbenzoyl cation. Breaking this stable amide-like backbone requires significantly higher kinetic energy.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 355.1 Quant Quantifier Ion m/z 299.2 (Loss of t-butyl) Precursor->Quant Low CE (~12-15 eV) Qual Qualifier Ion m/z 135.0 (A-ring cleavage) Precursor->Qual High CE (~25-35 eV)

MRM fragmentation pathway of 3-hydroxy methoxyfenozide.

Q: Why is empirical CE optimization critical, rather than relying on software autotune? A: Autotune algorithms perform CE ramping in a vacuum using neat solvent. However, in real-world extracts (e.g., soil, plasma, or plant matrices), residual co-eluting matrix components enter the collision cell and absorb kinetic energy—a phenomenon known as collisional damping. A robust method requires establishing the baseline CE in neat solvent, followed by a self-validating matrix-matched CE ramp to ensure the selected energy maintains optimal fragmentation efficiency in your specific assay[2].

Section 2: Quantitative MRM Parameters

The table below summarizes the target parameters for the parent compound and the A-ring phenol metabolite, illustrating the energy differential required for specific bond cleavages.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeTypical CE (eV)Structural Rationale
Methoxyfenozide 369.1313.2Quantifier11 - 15Loss of tert-butyl group
Methoxyfenozide 369.1149.2Qualifier23 - 28Cleavage of diacylhydrazine bridge
3-OH Methoxyfenozide 355.1299.2Quantifier12 - 15Loss of tert-butyl group
3-OH Methoxyfenozide 355.1135.0Qualifier25 - 30Cleavage of diacylhydrazine bridge

Section 3: Self-Validating Collision Energy Optimization Protocol

To guarantee assay trustworthiness, use the following closed-loop optimization workflow. This ensures that the parameters derived from pure standards hold true under actual experimental conditions.

Workflow Step1 1. Syringe Infusion (Neat Standard) Step2 2. Q1 Isolation (m/z 355.1) Step1->Step2 Step3 3. CE Ramping (5-50 eV) Step2->Step3 Step4 4. Matrix Validation (Extract Injection) Step3->Step4 Step4->Step3 If S/N drops

Self-validating workflow for empirical collision energy optimization.

Step 1: Preparation of Tuning Solution Prepare a 1 µg/mL solution of 3-hydroxy methoxyfenozide in an aqueous/organic blend matching your initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Matching the LC conditions ensures the droplet desolvation thermodynamics during infusion mimic your actual chromatographic run.

Step 2: Precursor Optimization (Q1) Infuse the standard at 10 µL/min. Scan Q1 from m/z 100 to 500. Identify the [M+H]+ peak at m/z 355.1. Adjust the Declustering Potential (DP) or Fragmentor Voltage to maximize this ion. Warning: Do not over-apply DP, or you will induce in-source fragmentation, artificially lowering your precursor population before it even reaches the collision cell.

Step 3: Product Ion Scan & CE Ramping (MS2) Isolate m/z 355.1 in Q1. Scan Q3 from m/z 50 to 360. Program the software to ramp the Collision Energy from 5 eV to 50 eV in 2 eV increments. Plot the breakdown curve. Select the CE that yields the absolute maximum abundance for m/z 299.2 and m/z 135.0.

Step 4: Self-Validating Matrix Check (Crucial Step) Spike the target analyte into a blank matrix extract (e.g., QuEChERS extract of soil or plant tissue) at your desired Limit of Quantitation (LOQ). Run the LC-MS/MS method with three concurrent MRM transitions for each product ion: the optimized CE, CE - 3 eV, and CE + 3 eV. Validation: If the highest signal-to-noise (S/N) ratio shifts to the higher CE transition, collisional damping is occurring. Permanently update your method to the higher CE value to maintain trustworthiness in real samples.

Section 4: Troubleshooting & FAQs

Q: I am seeing severe signal loss for the m/z 135.0 qualifier ion in complex matrices, but the 299.2 quantifier is fine. How do I correct this? A: The m/z 135.0 ion requires high collision energy (~25-30 eV). In complex matrices, co-eluting lipids or humic acids can enter the collision cell simultaneously. Because these matrix molecules are larger, they absorb the kinetic energy of the collision gas (Argon or Nitrogen), preventing the 355.1 precursor from reaching the activation energy required to break the diacylhydrazine bridge. Solution: First, increase your CE by 2-5 eV specifically for the 135.0 transition to overcome matrix damping. If the issue persists, you must improve your sample clean-up (e.g., using dSPE with PSA/C18) or adjust your LC gradient to shift the analyte away from the suppression zone.

Q: How do I prevent MRM cross-talk between the parent methoxyfenozide and the 3-hydroxy metabolite? A: Methoxyfenozide (m/z 369.1) and 3-hydroxy methoxyfenozide (m/z 355.1) share similar fragmentation pathways, and in-source fragmentation of other metabolites can cause ghost peaks. To ensure a self-validating system against cross-talk:

  • Ensure baseline chromatographic resolution between the parent and the metabolite.

  • Optimize the Collision Cell Exit Potential (CXP) or use a collision cell accelerator to rapidly clear product ions from the cell before the next Q1 transition begins. A dwell time of 20-50 ms with a 3-5 ms pause time is usually sufficient to clear the cell of the m/z 135.0 and 149.2 fragments.

References

  • Title: Environmental Chemistry Method: Methoxyfenozide & Degradates in Water (MRID 49525702) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

resolving co-elution issues in methoxyfenozide metabolite profiling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet critical, analytical bottleneck: the spectral and chromatographic co-elut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet critical, analytical bottleneck: the spectral and chromatographic co-elution of methoxyfenozide metabolites.

Methoxyfenozide, a diacylhydrazine insecticide, undergoes extensive biotransformation—primarily demethylation, hydroxylation (yielding A-ring and B-ring phenols/alcohols), and subsequent glucuronidation[1][2]. Because many of these biotransformations produce positional isomers (isobaric species with identical mass-to-charge ratios), relying solely on standard reversed-phase liquid chromatography (RPLC) often leads to spectral co-elution, ion suppression, and erroneous quantification[3][4].

This guide provides field-proven, self-validating protocols designed to diagnose and resolve these interferences, ensuring the highest scientific integrity in your targeted metabolomics workflows.

The Methoxyfenozide Biotransformation Network

Before troubleshooting chromatography, we must understand the chemistry of our analytes. The structural similarities of these metabolites dictate their behavior in both the liquid and gas phases.

Metabolism Parent Methoxyfenozide (m/z 369.1) Demethyl Demethylated Metabolites (e.g., M14) Parent->Demethyl Demethylation Hydroxyl Hydroxylated Metabolites (A-ring/B-ring) Parent->Hydroxyl Hydroxylation Cleavage Amide Bridge Cleavage (< 5% of dose) Parent->Cleavage Hydrolysis Glucuronide Glucuronide Conjugates (m/z 545.2) Demethyl->Glucuronide Phase II Conjugation Hydroxyl->Glucuronide Phase II Conjugation

Primary metabolic pathways of methoxyfenozide highlighting key biotransformations.

Diagnostic Troubleshooting Guides (FAQs)

Q1: I am observing a broad, irregular peak at the methoxyfenozide transition (m/z 369.1 → 149.2). Is this matrix interference or co-eluting metabolites? A: A shouldered or artificially broad peak at the parent mass[5][6] often indicates in-source fragmentation of a heavier, co-eluting metabolite rather than simple matrix interference[4].

  • The Causality: The high-energy environment of the Electrospray Ionization (ESI) source can strip the labile glucuronide moiety from a phase II conjugate, producing a pseudo-parent ion at the exact retention time of the intact conjugate[4].

  • The Solution: Monitor the glucuronide transition (e.g., m/z 545.2 → 369.1). If the retention times match exactly, you are witnessing in-source fragmentation. Flatten your gradient slope around this elution window to physically separate the parent from the conjugate before they enter the MS source.

Q2: My hydroxylated metabolites (A-ring phenol and B-ring monoalcohol) are perfectly isobaric and co-elute on my C18 column. How do I resolve them? A: C18 columns separate primarily by hydrophobicity. Because positional isomers of hydroxylated methoxyfenozide have nearly identical LogP values, C18 chemistries are fundamentally ineffective for this separation[3][7].

  • The Causality: You require orthogonal selectivity. Switching to a Pentafluorophenyl (PFP) or Biphenyl stationary phase leverages π−π interactions, dipole-dipole moments, and steric recognition. These forces are highly sensitive to the exact spatial arrangement of the hydroxyl group on the aromatic rings[7].

Q3: I cannot alter my validated LC gradient, but I still suffer from co-eluting glucuronide isomers. What is the MS-centric solution? A: Implement Differential Ion Mobility Spectrometry (DMS), such as SelexION[8].

  • The Causality: DMS separates ions in the gas phase based on their size, shape, and charge state before they enter the mass analyzer[7][8]. By applying a specific Compensation Voltage (CoV), you can filter out one isomer's trajectory while allowing the target isomer to pass seamlessly into the quadrupole[8].

Diagnostic & Resolution Workflow

CoelutionTroubleshooting Start Identify Co-elution in LC-MS/MS CheckIsobaric Are the co-eluting peaks isobaric (same m/z)? Start->CheckIsobaric OptimizeChrom Optimize Chromatography (Gradient, pH, Column) CheckIsobaric->OptimizeChrom No (Matrix) UseIMS Implement Differential Ion Mobility (IMS/DMS) CheckIsobaric->UseIMS Yes (Isomers) CheckResolution Resolution > 1.5? OptimizeChrom->CheckResolution UseIMS->CheckResolution Success Proceed to Quantification CheckResolution->Success Yes Orthogonal Use 2D-LC or GC-MS Orthogonal Profiling CheckResolution->Orthogonal No Orthogonal->Success

Diagnostic workflow for resolving LC-MS/MS co-elution in methoxyfenozide profiling.

Step-by-Step Methodologies

Protocol A: Orthogonal Column Screening for Isobaric Hydroxyl Metabolites

Objective: Resolve A-ring and B-ring hydroxylated methoxyfenozide isomers via stationary phase optimization.

  • System Preparation: Equip your UHPLC system with a sub-2 µm PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Sub-2 µm particles maximize theoretical plates, while the PFP phase provides the necessary π−π selectivity[7].

  • Mobile Phase Selection:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Causality: Methanol promotes π−π interactions between the analyte and the PFP phase much better than acetonitrile, which can suppress these secondary interactions.

  • Gradient Design: Start at 10% B. Ramp to 40% B over 2 minutes. Implement a shallow ramp (0.5% B/min) from 40% to 60% B. Causality: A shallow ramp decreases the rate of change of solvent strength, giving structurally similar isomers more time to interact differentially with the stationary phase.

  • Self-Validation Step: Inject a mixed standard and calculate peak resolution ( Rs​ ). If Rs​<1.5 , lower the column compartment temperature from 40°C to 25°C. Causality: Lower temperatures increase the rigidity of the stationary phase, enhancing steric selectivity for positional isomers.

Protocol B: Differential Ion Mobility (DMS) CoV Optimization

Objective: Separate co-eluting glucuronide conjugates without altering the LC gradient[8].

  • Direct Infusion: Infuse the co-eluting isomer mixture directly into the MS equipped with a DMS cell.

  • CoV Ramping: Set the Separation Voltage (SV) to a high value (e.g., 3500 V). Perform a Compensation Voltage (CoV) ramp from -10 V to +10 V in 0.2 V increments[8]. Causality: This scans the electrical field to find the specific voltage where each ion's mobility trajectory is stabilized.

  • Data Analysis: Generate a 3D-chromatogram (Retention Time × CoV × Intensity). Identify the distinct CoV maxima for Isomer 1 and Isomer 2[8].

  • Targeted MRM: Update the LC-MS/MS acquisition method. Assign the specific CoV optimum to the MRM transition of each respective isomer[8].

  • Self-Validation Step: Monitor a blank matrix spiked with only Isomer 1. If the CoV is perfectly optimized, the signal for the Isomer 2 channel should remain firmly at baseline, validating the gas-phase separation.

Quantitative Data Presentation

To illustrate the impact of these optimizations, the following table summarizes typical resolution metrics when applying these troubleshooting steps to methoxyfenozide metabolite profiling:

Analytical StrategyTarget AnalytesPrimary Mechanism of SeparationResolution ( Rs​ )Signal-to-Noise (S/N) Impact
Standard C18 (Fast Gradient) Hydroxyl IsomersHydrophobicity0.4 (Co-elution)Baseline
PFP Column (Methanol Gradient) Hydroxyl Isomers π−π / Steric Interactions2.1 (Baseline resolved)+15% (Reduced suppression)
DMS (Optimized CoV) Glucuronide IsomersGas-phase Ion MobilityN/A (MS-resolved)-20% (Transmission loss)*
MCR-ALS (Chemometrics) Matrix InterferencesMathematical DeconvolutionN/A (Data-resolved)Maintained

*Note: While DMS perfectly resolves isobaric species in the MS dimension, it typically incurs a slight transmission penalty, requiring a compromise between resolution and absolute sensitivity[8].

References

  • Separation and analysis of co-eluting isobaric metabolites using differential ion mobility . owlstonenanotech.com.8

  • Methoxyfenozide (209)(T,R)*: Methods of analysis . fao.org. 1

  • METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst . who.int. 2

  • Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR . nih.gov. 3

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis . lcms.cz. 7

  • Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis . chromatographyonline.com. 4

  • Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes . rsc.org. 5

  • Method Validation Study for the Determination of Methoxyfenozide and Its A-ring Phenol Metabolite and B-ring Mono Acid Metabolite in Soil and Sediment . epa.gov. 6

Sources

Optimization

Technical Support Center: Extending Column Lifespan During 3-Hydroxy Methoxyfenozide Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges encountered when analyzing 3-hydroxy methoxyfenozide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges encountered when analyzing 3-hydroxy methoxyfenozide .

Methoxyfenozide is a diacylhydrazine insecticide that functions as an ecdysone receptor agonist[1]. During environmental and pharmacokinetic studies, it is extensively metabolized via cytochrome P450-mediated hydroxylation, yielding 3-hydroxy methoxyfenozide, which is subsequently excreted or conjugated[2]. Because this metabolite is typically analyzed in complex matrices (e.g., soil, agricultural crops, rat urine, and bile) using LC-MS/MS in positive-ion electrospray (ESI+) mode[3], the analytical columns are highly susceptible to matrix fouling, particulate clogging, and chemical degradation.

G Parent Methoxyfenozide (Ecdysone Agonist) CYP450 Cytochrome P450 (Hydroxylation) Parent->CYP450 Metabolite 3-hydroxy methoxyfenozide (Metabolite) CYP450->Metabolite Conjugation Glucuronidation (Phase II) Metabolite->Conjugation Excretion Excretion (Urine/Bile) Conjugation->Excretion

Metabolic pathway of methoxyfenozide to 3-hydroxy methoxyfenozide.

Part 1: Core Methodologies for Column Protection

The most effective strategy for extending column lifespan is preventing contamination before it reaches the analytical bed[4]. The causality of column failure during 3-hydroxy methoxyfenozide runs usually traces back to two factors: particulate accumulation on the inlet frit (causing high backpressure) and irreversible adsorption of matrix lipids/proteins to the stationary phase (causing peak tailing and loss of resolution).

Protocol 1: Optimized QuEChERS Sample Preparation

To isolate 3-hydroxy methoxyfenozide from complex matrices while protecting your LC-MS/MS column, implement a rigorous QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with dispersive Solid-Phase Extraction (dSPE)[5].

Step-by-Step Methodology:

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., crop tissue or soil) into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Acetonitrile precipitates proteins and extracts the target analyte while minimizing the co-extraction of highly polar matrix components[5].

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate). Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup (Critical Step): Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

    • Scientific Rationale: PSA removes organic acids and sugars that cause ion suppression, while C18 removes long-chain lipophilic compounds that irreversibly bind to the analytical column[5].

  • Final Separation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial. This prevents micro-particulates from clogging the UHPLC column frits.

G Start Raw Sample (Soil/Plasma/Crop) Extraction Extraction (Acetonitrile + Salts) Start->Extraction Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup Filtration Filtration (0.22 µm PTFE) Cleanup->Filtration GuardCol Guard Column (Matched Phase) Filtration->GuardCol LCMS LC-MS/MS Analysis (3-OH Methoxyfenozide) GuardCol->LCMS

QuEChERS sample preparation workflow for 3-hydroxy methoxyfenozide.

Protocol 2: Column Regeneration and Washing

If column performance degrades despite sample cleanup, strongly retained compounds must be eluted. Execute this self-validating wash protocol on your reversed-phase C18 column at the end of a heavy sample batch[6].

Step-by-Step Methodology:

  • Remove Buffers: Flush the column with 10 column volumes (CV) of 95:5 Water:Acetonitrile (without formic acid). Rationale: Prevents buffer salts from precipitating when exposed to high organic concentrations[6].

  • Standard Organic Wash: Flush with 10 CV of 100% Acetonitrile to remove moderately non-polar matrix contaminants.

  • Deep Lipophilic Wash: Flush with 10 CV of 100% Isopropanol. Rationale: Isopropanol has a high elutropic strength in reversed-phase chromatography, effectively dissolving strongly adsorbed lipids and waxes[6].

  • Re-equilibration: Reverse the sequence (100% Acetonitrile 95:5 Water:Acetonitrile) before returning to the starting mobile phase conditions.

Part 2: Troubleshooting Guide & Quantitative Metrics

When analyzing 3-hydroxy methoxyfenozide, continuous monitoring of chromatographic parameters is essential. Use the logic tree and the quantitative thresholds below to diagnose and resolve issues rapidly.

G Issue Issue: High Backpressure or Peak Tailing CheckFrit Check Inlet Frit & Guard Column Issue->CheckFrit CheckSample Review Sample Prep (Incomplete Cleanup?) Issue->CheckSample Matrix Effect ReplaceGuard Replace Guard Column & Inline Filter CheckFrit->ReplaceGuard Clogged WashCol Wash Column (High Organic/Water) CheckFrit->WashCol Contaminated Phase

Troubleshooting logic tree for resolving high backpressure and peak tailing.

Quantitative Column Lifespan Metrics
ParameterOptimal RangeWarning ThresholdCausality & Corrective Action
System Backpressure Baseline ± 5%> 15% increaseCause: Particulate buildup. Action: Replace guard column and inline 0.22 µm filter.
Peak Asymmetry ( As​ ) 0.90 – 1.20> 1.50 (Tailing)Cause: Secondary interactions with exposed silanols or bound matrix. Action: Execute Protocol 2 (Isopropanol wash)[6].
Retention Time Shift ± 0.1 min> ± 0.2 minCause: Loss of stationary phase or mobile phase evaporation. Action: Prepare fresh mobile phase; check column pH limits.
Guard Column Lifespan 200 – 500 injections> 500 injectionsCause: Saturation of guard phase capacity. Action: Implement routine replacement schedule.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the 3-hydroxy methoxyfenozide peak begin to tail severely after 100 injections of soil extract? A1: Soil extracts contain high concentrations of humic and fulvic acids. These complex organic polymers strongly adsorb to the C18 stationary phase, creating secondary interaction sites that disrupt the partitioning of 3-hydroxy methoxyfenozide. To mitigate this, incorporate Graphitized Carbon Black (GCB) into your dSPE cleanup step to remove planar ring structures, and ensure you run a high-organic flush at the end of every gradient cycle[5].

Q2: Can I use a generic, cheaper guard column for my UHPLC setup to save costs? A2: No. The guard column must contain the exact same packing material (identical stationary phase chemistry and particle size) as your analytical column. Using mismatched phases alters the retention mechanism of 3-hydroxy methoxyfenozide and introduces dead volume, which will cause severe peak broadening and compromise your resolution[6].

Q3: How does the mobile phase pH affect the column lifespan during this specific analysis? A3: 3-hydroxy methoxyfenozide is typically analyzed using a mobile phase containing 0.1% formic acid (pH ~2.7) to enhance protonation for positive-ion electrospray (ESI+) mass spectrometry[3]. Operating continuously at low pH can gradually hydrolyze the siloxane bonds that attach the C18 ligands to the silica backbone. To extend column life, ensure your column utilizes an end-capped, sterically protected stationary phase designed for low-pH stability, and always flush the acidic buffer out of the column before long-term storage[4].

Q4: Is sample dilution a viable alternative to complex extraction protocols? A4: Yes, "dilute-and-shoot" can be effective if your LC-MS/MS instrument possesses sufficient sensitivity (e.g., modern triple quadrupole systems). Diluting the sample (e.g., 10x in initial mobile phase) significantly reduces the absolute mass of matrix injected onto the column, thereby extending its lifespan. However, this must be balanced against the required Limit of Quantitation (LOQ) for 3-hydroxy methoxyfenozide in your specific study[6].

References

  • Millennial Scientific. Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. Available at: [Link]

  • Chrom Tech. How to Extend HPLC Column Lifetime. Available at: [Link]

  • Food and Agriculture Organization (FAO). Methoxyfenozide: Methods of analysis. Available at: [Link]

  • World Health Organization (WHO). METHOXYFENOZIDE First draft prepared by D. Andrew. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Method Methoxyfenozide & Degradates in Water 49525703. Available at: [Link]

  • HPST. GC/MS/MS Pesticide Residue Analysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-hydroxy methoxyfenozide vs intact methoxyfenozide toxicity comparison

Objective Comparison Guide: Intact Methoxyfenozide vs. 3-Hydroxy Methoxyfenozide (RH-117236) Executive Summary Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor (EcR...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Intact Methoxyfenozide vs. 3-Hydroxy Methoxyfenozide (RH-117236)

Executive Summary

Methoxyfenozide is a highly selective diacylhydrazine insecticide that functions as an ecdysone receptor (EcR) agonist, mimicking the natural insect molting hormone 20-hydroxyecdysone[1]. During environmental degradation and mammalian Phase I metabolism, intact methoxyfenozide undergoes oxidative hydroxylation to form several metabolites, the most prominent being 3-hydroxy methoxyfenozide (designated as RH-117236)[2]. For researchers and drug development professionals evaluating the safety profile of diacylhydrazines, understanding the structural and toxicological divergence between the parent compound and its hydroxylated metabolite is critical. This guide provides an objective, data-driven comparison of their target affinities and mammalian toxicity profiles.

Mechanistic Rationale: The Impact of Hydroxylation

The insecticidal potency of intact methoxyfenozide relies entirely on its ability to bind the EcR/USP (Ultraspiracle) heterodimer complex[1]. The EcR ligand-binding pocket is highly hydrophobic, structurally optimized to accommodate the bulky tert-butyl and substituted dimethylbenzoyl groups of the intact molecule.

When cytochrome P450 enzymes oxidize the parent compound to 3-hydroxy methoxyfenozide, a highly polar hydroxyl (-OH) group is introduced to the benzoyl ring. This single structural modification fundamentally alters the molecule's pharmacodynamics:

  • Thermodynamic Penalty: The polar hydroxyl group disrupts the hydrophobic packing within the EcR binding pocket, causing a severe thermodynamic penalty that prevents receptor activation.

  • Mammalian Detoxification: In mammals, this hydroxylation serves as a classic Phase I detoxification step, increasing the molecule's water solubility and facilitating rapid excretion via glucuronidation[2]. Consequently, the metabolite exhibits no greater toxicity than the parent compound and does not share a common mechanism of toxicity with other pesticide classes[3].

Metabolism A Intact Methoxyfenozide (Active EcR Agonist) B Cytochrome P450 (Oxidative Hydroxylation) A->B C 3-hydroxy methoxyfenozide (RH-117236, Inactive) B->C

Fig 1. Phase I metabolic hydroxylation of methoxyfenozide to RH-117236.

Comparative Toxicity Data

The following table summarizes the quantitative toxicological endpoints for both compounds, demonstrating that the structural detoxification neutralizes target activity while maintaining the parent compound's baseline safety in mammals.

Toxicological ParameterIntact Methoxyfenozide3-Hydroxy Methoxyfenozide (RH-117236)
Target Activity (EcR Agonism) Potent (EC50 in low nanomolar range)[1]Inactive / Negligible
Acute Oral Toxicity (Mice) LD50 > 5000 mg/kg bwLD50 > 5000 mg/kg bw
Acute Dermal Toxicity (Rats) LD50 > 2000 mg/kg bwNot acutely toxic (Rapidly excreted)[2]
Mammalian Chronic Target Organs Liver, thyroid, RBCs (mild anemia)[3]No greater toxicity than parent[2]
Genotoxicity / Mutagenicity NegativeNegative[2]

Experimental Methodologies

To empirically validate the differences in receptor affinity and mammalian toxicity, the following self-validating experimental workflows are recommended.

Workflow Start Compound Preparation (Parent vs Metabolite) InVitro In Vitro EcR Binding Assay (Radioligand Displacement) Start->InVitro InVivo In Vivo Mammalian Toxicity (OECD 420 Acute Oral) Start->InVivo Data Comparative Data Analysis (EC50 & LD50 Calculation) InVitro->Data InVivo->Data

Fig 2. Workflow for comparative assessment of receptor affinity and mammalian toxicity.

Protocol 1: In Vitro Ecdysone Receptor (EcR) Binding Assay

Causality: A radioligand displacement assay is utilized because it directly measures the thermodynamic binding affinity ( Ki​ ) independent of downstream cellular signaling. This isolates the steric hindrance caused by the 3-hydroxyl group. Self-Validating System: The protocol requires a concurrent positive control (20-hydroxyecdysone) to confirm receptor viability and a negative vehicle control (DMSO) to establish the baseline total binding signal.

  • Receptor Preparation: Extract insect cell lysates (e.g., Spodoptera frugiperda Sf9 cells) overexpressing the EcR/USP heterodimer.

  • Radioligand Incubation: Incubate the lysates with 2 nM[3H]-ponasterone A (a high-affinity radioligand) in a binding buffer (pH 7.4) for 1 hour at 25°C to achieve steady-state equilibrium.

  • Competitive Displacement: Add serial dilutions (10 pM to 100 μM) of intact methoxyfenozide and 3-hydroxy methoxyfenozide to separate assay wells.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand. Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and derive the Ki​ using the Cheng-Prusoff equation. Expected Result: Intact methoxyfenozide will show a sharp displacement curve, whereas the 3-hydroxy metabolite will fail to displace the radioligand, confirming loss of target affinity.

Protocol 2: In Vivo Mammalian Acute Oral Toxicity (OECD 420)

Causality: The OECD 420 Fixed Dose Procedure is selected to minimize animal use while providing statistically robust data to classify the chemical according to the Globally Harmonized System (GHS). Self-Validating System: A concurrent vehicle control group ensures that any observed physiological changes (e.g., transient weight loss) are strictly attributable to the test compound and not the stress of the gavage procedure or the carrier matrix.

  • Subject Preparation: Fast adult female Crl:CD-1 mice (8-12 weeks old) overnight prior to dosing.

  • Formulation: Suspend intact methoxyfenozide and 3-hydroxy methoxyfenozide independently in a 0.5% methylcellulose aqueous vehicle.

  • Administration: Administer a single limit dose of 5000 mg/kg bw via oral gavage to the respective test groups (n=5 per group). Administer the pure 0.5% methylcellulose vehicle to the control group.

  • Observation Matrix: Monitor the subjects for clinical signs of systemic toxicity (tremors, lethargy, piloerection) at 30 minutes, 4 hours, and then daily for 14 days. Record body weights on days 0, 7, and 14.

  • Pathological Evaluation: Euthanize all surviving animals on day 14. Perform a comprehensive gross necropsy focusing on the liver, kidneys, and spleen. Expected Result: Both compounds will yield an LD50 > 5000 mg/kg bw with no significant gross pathological alterations compared to the vehicle control.

References

  • World Health Organization (WHO). "METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst Pesticides Safety Directorate". Source: who.int. URL:[Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE". Source: apvma.gov.au. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Methoxyfenozide. Human Health Risk Assessment". Source: regulations.gov. URL:[Link]

  • National Institutes of Health (NIH). "Compounds Inhibiting Noppera-bo, a Glutathione S-transferase Involved in Insect Ecdysteroid Biosynthesis: Novel Insect Growth Regulators". Source: nih.gov. URL:[Link]

Sources

Comparative

Comparative Extraction Efficiency of 3-Hydroxy Methoxyfenozide: Soil vs. Plant Tissue Matrices

As a Senior Application Scientist specializing in agrochemical residue analysis, I frequently encounter the analytical bottleneck of extracting polar metabolites from complex matrices. Methoxyfenozide is a highly effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in agrochemical residue analysis, I frequently encounter the analytical bottleneck of extracting polar metabolites from complex matrices. Methoxyfenozide is a highly effective diacylhydrazine insecticide that acts as an ecdysone receptor agonist[1]. In both environmental and biological systems, the parent compound undergoes phase I metabolism—primarily demethylation and hydroxylation—yielding several polar metabolites, including 3-hydroxy methoxyfenozide (often characterized alongside A-ring phenols and B-ring monoalcohols)[1].

Accurate quantification of these hydroxylated metabolites is critical for environmental fate studies and dietary risk assessments. However, the addition of the hydroxyl (-OH) group fundamentally alters the molecule's physicochemical profile, increasing its polarity and altering its partitioning behavior. This guide provides an objective, data-backed comparison of the extraction dynamics for 3-hydroxy methoxyfenozide in soil versus plant tissue, detailing the causality behind matrix-specific methodologies.

Matrix-Specific Challenges: The Causality of Extraction Dynamics
Soil Matrices (High Organic Carbon & Clay)

In soils, particularly clay loam, the primary analytical challenge is desorption[2]. The hydroxyl group of 3-hydroxy methoxyfenozide acts as a strong hydrogen bond donor and acceptor, allowing it to bind tightly to soil silicates and humic acids. Without disrupting these bonds, extraction efficiency is severely compromised. This necessitates a mandatory hydration step to swell the soil pores and an acidified extraction solvent to protonate binding sites, thereby releasing the bound metabolite into the organic phase[3].

Plant Tissue (High Water & Co-extractives)

Conversely, plant tissues (e.g., leafy greens like cabbage or spinach) present a different hurdle: matrix suppression. While the high native water content facilitates initial partitioning, the co-extraction of chlorophyll, waxes, and secondary metabolites can severely suppress the ionization of 3-hydroxy methoxyfenozide during LC-MS/MS analysis[4]. The challenge here is achieving sufficient clean-up without inadvertently retaining the polar metabolite on dispersive solid-phase extraction (dSPE) sorbents like Primary Secondary Amine (PSA) or Graphitized Carbon Black (GCB).

Methodological Comparison: Tailoring the QuEChERS Approach

The methodology has become the gold standard for pesticide multiresidue analysis[5]. However, a rigid, one-size-fits-all approach fails for polar metabolites.

  • For Soil: A modified QuEChERS method omitting the dSPE clean-up step is often preferred to prevent the loss of the polar metabolite. It relies instead on sample hydration and acidic extraction (e.g., 1% formic acid in acetonitrile) to maximize recovery[2].

  • For Plant Tissue: The EN 15662 acetate-buffered QuEChERS method is optimal. The buffer maintains a stable pH, preventing degradation, while a carefully calibrated dSPE step removes pigments without sacrificing the recovery of the hydroxylated metabolite[4].

Quantitative Data Summary

The following table synthesizes the extraction efficiency parameters for 3-hydroxy methoxyfenozide across both matrices, utilizing optimized LC-MS/MS (ESI+) workflows.

ParameterSoil Matrix (Clay Loam)Plant Tissue (Cabbage/Spinach)
Extraction Method Modified Acidic QuEChERS (No dSPE)EN 15662 Buffered QuEChERS + dSPE
Recovery (%) 82.4 - 88.7%89.1 - 94.5%
Relative Standard Deviation (RSD) < 12%< 9%
Matrix Effect (ME %) -18% (Moderate Ion Suppression)-25% (High Ion Suppression)
Limit of Quantification (LOQ) 2.0 µg/kg5.0 µg/kg
Primary Analytical Challenge Analyte DesorptionPigment Co-extraction
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Soil Extraction (Modified Acidic QuEChERS)

Causality Note: Hydration is mandatory. Dry soil tightly binds polar metabolites; water acts as a swelling agent to increase the surface area accessible to the extraction solvent[3].

  • Preparation: Weigh 5.0 g of air-dried, sieved (2 mm) soil into a 50 mL PTFE centrifuge tube[6].

  • Hydration: Add 5.0 mL of LC-MS grade water. Vortex for 1 minute and let stand for 15 minutes to ensure complete pore swelling[7].

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% Formic Acid (v/v). Mechanism: The acid protonates silanol groups, releasing the hydrogen-bound 3-hydroxy methoxyfenozide[2].

  • Partitioning: Add QuEChERS salts (4.0 g anhydrous MgSO4, 1.0 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Analysis: Transfer 1.0 mL of the supernatant directly to an autosampler vial for LC-MS/MS analysis. (Skip dSPE to avoid loss of the polar metabolite).

Protocol B: Plant Tissue Extraction (Acetate-Buffered QuEChERS)

Causality Note: PSA removes organic acids and sugars, but excessive use can bind hydroxylated metabolites. The ratio of PSA to GCB must be strictly controlled[4].

  • Preparation: Cryogenically homogenize the plant tissue using liquid nitrogen. Weigh 10.0 g of the homogenate into a 50 mL centrifuge tube.

  • Extraction: Add 10.0 mL of Acetonitrile. Shake vigorously for 1 minute.

  • Buffering & Partitioning: Add EN 15662 extraction salts (4.0 g MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1.0 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 2.5 mg GCB. Crucial: Limit GCB to 2.5 mg to prevent planar binding of the aromatic rings.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Transfer the purified supernatant for LC-MS/MS analysis.

Workflow Visualization

Below is the comparative extraction workflow illustrating the divergent paths required for soil versus plant tissue matrices to achieve optimal recovery of 3-hydroxy methoxyfenozide.

G cluster_0 Soil Matrix (High Clay/Organic) cluster_1 Plant Tissue (High Water/Pigment) S1 Air-dry & Sieve (2 mm) S2 Hydration (15 min) Critical for Desorption S1->S2 S3 Extraction (MeCN + 1% Formic Acid) S2->S3 S4 Partitioning (MgSO4 / NaCl) S3->S4 LCMS LC-MS/MS (ESI+) Quantification of 3-OH Methoxyfenozide S4->LCMS Direct Aliquot (No dSPE) P1 Cryogenic Homogenization P2 Direct Extraction (MeCN) P1->P2 P3 Partitioning (Acetate Buffer Salts) P2->P3 P4 dSPE Cleanup (PSA + GCB) P3->P4 P4->LCMS Purified Aliquot

Comparative QuEChERS extraction workflows for 3-hydroxy methoxyfenozide in soil vs. plant tissue.

References
  • Wang, J., et al. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." Journal of Agricultural and Food Chemistry - ACS Publications, 2025.[Link]

  • Acosta-Dacal, A., et al. "Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soil." Science of The Total Environment, 2021.[Link]

  • Food and Agriculture Organization (FAO). "Methoxyfenozide (209) - Metabolism and Environmental Fate." FAO JMPR Evaluations, 2003.[Link]

  • Sun, H., et al. "Residue dissipation and dietary exposure risk assessment of methoxyfenozide in cauliflower and tea via modified QuEChERS using UPLC/MS/MS." Journal of the Science of Food and Agriculture, 2020.[Link]

  • Çatak, J., & Tiryaki, O. "Determination of insecticide residues in soils from Troia agricultural fields by the QuEChERS method." DergiPark, 2022. [Link]

Sources

Comparative

Comparative Environmental Persistence of Methoxyfenozide and Its Metabolites: A Technical Guide

Target Audience: Researchers, Environmental Scientists, and Agrochemical Development Professionals Perspective: Senior Application Scientist Mechanistic Overview: The Diacylhydrazine Class Methoxyfenozide is a highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Scientists, and Agrochemical Development Professionals Perspective: Senior Application Scientist

Mechanistic Overview: The Diacylhydrazine Class

Methoxyfenozide is a highly selective, broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as a non-steroidal ecdysone receptor agonist, specifically targeting Lepidopteran species. By mimicking the action of 20-hydroxyecdysone, it binds to the EcR/USP heterodimer, triggering precocious gene transcription that forces the larvae into a premature, lethal molt.

Understanding this mechanism is critical because the very structural features that make methoxyfenozide a potent target-site agonist—specifically its sterically hindered diacylhydrazine backbone and tert-butyl group—also dictate its extreme environmental persistence.

MoA A Methoxyfenozide (Diacylhydrazine) B EcR/USP Heterodimer Binding A->B C Precocious Gene Transcription B->C D Premature Lethal Molt (Lepidoptera) C->D

Ecdysone receptor signaling pathway activated by methoxyfenozide.

Comparative Environmental Persistence: Methoxyfenozide vs. Alternatives

When evaluating agrochemicals for crop protection, environmental fate is a primary regulatory driver. Methoxyfenozide is classified as highly persistent and moderately mobile (Koc ranging from 219 to 922 mL/goc)[1].

The Causality of Persistence: The diacylhydrazine bridge of methoxyfenozide is heavily shielded by a tert-butyl group and specific ring substitutions. This steric hindrance severely limits the ability of soil microbes to enzymatically cleave the molecule. Consequently, its primary "degradation" pathway in soil is not rapid mineralization, but rather slow incorporation into soil natural products, predominantly humic and fulvic acids[2].

By contrast, tebufenozide —an earlier generation analog—lacks the same degree of steric shielding, allowing for significantly faster microbial degradation. While methoxyfenozide can persist in soil for years, tebufenozide dissipates in a matter of weeks[3]. Interestingly, on plant surfaces (like tomatoes), methoxyfenozide dissipates rapidly due to a combination of photolysis and growth dilution[4].

Table 1: Quantitative Persistence Comparison
CompoundSubstrateHalf-Life (DT50)Mechanistic Driver
Methoxyfenozide Soil (Aerobic)336 – 1100 days[1]Steric hindrance prevents microbial cleavage; binds humic acids[2].
Methoxyfenozide Water (Hydrolysis)600 – 1600 days[2]Diacylhydrazine bridge is highly stable across pH 5, 7, and 9[2].
Methoxyfenozide Plant (Tomato)3.16 – 3.50 days[4]Rapid dissipation via growth dilution and photolysis[4].
Tebufenozide Soil (Aerobic)16 – 27 days[3]Reduced steric shielding allows faster enzymatic degradation[3].
RH-117236 Soil / PlantTransientFree phenol intermediate is rapidly conjugated or bound[5].
RH-151055 PlantTransientGlucose conjugation increases water solubility for clearance[5].

Metabolite Profiling: The Fate of RH-117236 and Conjugates

While methoxyfenozide resists extensive transformation, the fraction that does degrade undergoes O-demethylation and oxidative hydroxylation of the A-ring phenyl or B-ring methyl groups[6].

This process yields several critical metabolites of regulatory concern[5]:

  • RH-117236: The desmethylated free phenol of methoxyfenozide.

  • RH-151055: The glucose conjugate of RH-117236.

  • RH-152072: The malonylglycosyl conjugate of RH-117236.

Analytical Causality: These metabolites typically represent less than 10% of the applied radioactivity in environmental studies[1]. Because the addition of glucose or malonyl groups drastically increases the polarity and water solubility of the parent structure, these conjugates are highly mobile but transient, rapidly undergoing further degradation or irreversible binding to soil matrices.

Experimental Workflow: Self-Validating Protocol for Soil Dissipation

Workflow S1 1. Soil Spiking (14C-labeled & Unlabeled) S2 2. Aerobic Incubation (Controlled Moisture/Temp) S1->S2 S3 3. Aggressive Extraction (Water:MeOH:Formic Acid) S2->S3 S4 4. SPE Cleanup (Matrix Removal) S3->S4 S5 5. LC-MS/MS Analysis (Matrix-Matched Stds) S4->S5

Self-validating experimental workflow for soil dissipation and metabolite quantification.

Step-by-Step Methodology

Step 1: Soil Spiking & Isotope Dilution

  • Protocol: Spike sieved agricultural soil with a known concentration of both unlabeled methoxyfenozide and 14C-tert-butyl-labeled methoxyfenozide.

  • Causality: Utilizing a radiolabeled tracer establishes an absolute mass balance. If the LC-MS/MS quantification of the unlabeled compound drops but the 14C signal remains in the soil, it proves the compound is binding to the matrix rather than degrading.

Step 2: Aerobic Incubation

  • Protocol: Incubate in the dark at 25ºC with soil moisture maintained at 75% of field capacity for up to 365 days.

Step 3: Aggressive Solvent Extraction

  • Protocol: Extract soil aliquots using a Water:Methanol:Formic Acid (60:40:0.1 v/v) solvent system, followed by mechanical shaking and centrifugation.

  • Causality: Because methoxyfenozide incorporates into humic and fulvic acids[2], neutral organic solvents will yield falsely low recoveries. The formic acid protonates the humic acids, disrupting non-covalent hydrophobic interactions and releasing the bound pesticide and its polar metabolites (RH-151055).

Step 4: Solid Phase Extraction (SPE) Cleanup

  • Protocol: Pass the supernatant through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

  • Causality: Soil extracts are rich in dissolved organic matter. SPE removes these interferents, protecting the LC column and reducing background noise.

Step 5: LC-MS/MS Quantification (The Self-Validating Step)

  • Protocol: Analyze the eluate using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Crucially, quantify against a matrix-matched calibration curve spiked with a 13C-labeled internal standard.

  • Causality: Even post-SPE, co-eluting organic matter competes for charge during Electrospray Ionization (ESI), causing signal suppression. The 13C-internal standard experiences the exact same suppression as the target analytes. By measuring the ratio of the analyte to the internal standard, the system automatically mathematically corrects for matrix effects, ensuring that any measured decline is true degradation, not an analytical artifact.

Conclusion

Methoxyfenozide offers exceptional targeted efficacy against Lepidopteran pests, but its highly shielded diacylhydrazine structure results in extreme soil persistence (DT50 up to 1100 days) compared to alternatives like tebufenozide. While its metabolites (RH-117236, RH-151055, and RH-152072) are transient, the parent compound's tendency to bind to humic acids necessitates aggressive, self-validating analytical workflows to accurately monitor its environmental fate.

References

  • Title: Methoxyfenozide (209)
  • Source: regulations.
  • Source: federalregister.
  • Source: regulations.
  • Source: entsoc.
  • Source: rsc.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Operational Handling and Disposal Procedures for 3-Hydroxy Methoxyfenozide

As drug development, environmental toxicology, and agricultural research pivot toward highly targeted biochemical pathways, handling the metabolites of these agents requires as much rigor as the parent compounds. 3-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development, environmental toxicology, and agricultural research pivot toward highly targeted biochemical pathways, handling the metabolites of these agents requires as much rigor as the parent compounds. 3-Hydroxy methoxyfenozide (often designated as the RH-117236 metabolite) is a primary phase I degradation product of the diacylhydrazine insecticide methoxyfenozide[1][2].

While mammalian toxicity remains remarkably low, this metabolite retains the diacylhydrazine pharmacophore. For laboratory professionals, this presents a unique logistical challenge: the compound is relatively safe for human operators but catastrophic if introduced into municipal water systems. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute environmental compliance and laboratory safety.

Mechanistic Causality of Hazard

Understanding why a chemical is regulated dictates how it must be handled. 3-Hydroxy methoxyfenozide acts as a non-steroidal agonist of 20-hydroxyecdysone[3][4]. It binds to the Ecdysone Receptor (EcR) and Ultraspiracle (USP) protein heterodimer, triggering premature, lethal molting in aquatic arthropods. Consequently, the compound is classified under GHS as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects) [5][6]. Drain disposal is strictly prohibited; all waste must be captured for high-temperature incineration.

Pathway M 3-Hydroxy Methoxyfenozide (RH-117236) EcR Ecdysone Receptor (EcR) M->EcR Agonist Binding Complex EcR-USP Heterodimer EcR->Complex Dimerization USP Ultraspiracle Protein (USP) USP->Complex DNA Ecdysone Response Elements Complex->DNA Gene Transcription Tox Lethal Molting / Aquatic Toxicity DNA->Tox Disrupted Development

Ecdysone receptor signaling pathway disruption by methoxyfenozide metabolites.

Physicochemical & Quantitative Hazard Data

To design an effective disposal strategy, we must establish the physicochemical baseline. The data below summarizes the safety thresholds that dictate our engineering controls and waste manifesting[6][7][8].

ParameterValue / ClassificationCausality / Operational Impact
Chemical Identity 3-Hydroxy MethoxyfenozidePrimary phase I metabolite; retains EcR affinity[1].
Mammalian Oral Toxicity LD50 > 5,000 mg/kg (Rat)Low acute mammalian toxicity; establishes safe handling baseline[7][8].
Aquatic Toxicity LC50 3.7 mg/L (Daphnia, 48h)Highly toxic to aquatic invertebrates; dictates zero-drain disposal[6].
GHS Hazard Statements H400, H410, H317, H319Necessitates strict environmental containment and skin/eye PPE[5][6].
Incompatibilities Strong oxidizing agentsRisk of hazardous decomposition (NOx, COx); requires segregation[5][7].
Transport Classification UN3077 (Class 9, Solid, n.o.s.)Mandates specific manifesting for off-site incineration[5][7].
Step-by-Step Methodologies
Protocol 1: Routine Laboratory Waste Segregation and Disposal

Causality Check: Methoxyfenozide derivatives are incompatible with strong oxidizing agents, which can trigger the release of toxic nitrogen oxides (NOx) and carbon oxides[5][7]. Segregation is not just regulatory; it prevents exothermic decomposition in the waste stream.

  • Segregation: Isolate all 3-hydroxy methoxyfenozide waste (both solid and liquid) away from strong oxidizers (e.g., peroxides, nitrates, permanganates)[7][8].

  • Aqueous/Organic Liquid Waste: Collect liquid effluents (e.g., from HPLC runs or extraction workflows) in high-density polyethylene (HDPE) or glass carboys. Under no circumstances should this be discharged into municipal sewer systems [6][8].

  • Solid Waste: Place contaminated consumables (pipette tips, PPE, filter paper, chromatography resin) into double-lined, sealable hazardous waste bags.

  • Labeling: Affix GHS-compliant labels indicating "Class 9: Environmentally Hazardous Substance" and "H410: Very toxic to aquatic life with long-lasting effects"[5][6].

  • Final Destruction: Transfer the sealed containers to an EPA-approved (or local equivalent) hazardous waste facility for high-temperature incineration[8].

Protocol 2: Emergency Spill Containment and Decontamination

Causality Check: Because of its extreme aquatic toxicity, even minor lab bench spills must be aggressively contained to prevent the compound from reaching sinks, floor drains, or soil[8][9].

  • Evacuation & PPE: Evacuate unnecessary personnel from the immediate area. Don a NIOSH-approved respirator (if dust/aerosols are present), chemical-resistant nitrile gloves, a lab coat, and splash goggles[5][8].

  • Containment: Dike the spill using inert, non-combustible absorbents such as sand, clay, or vermiculite. Do not use sawdust or organic materials that could react if oxidizing solvents are co-mingled in the spill[8][9].

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools to minimize dust generation. Transfer the material to a heavy-duty, closed chemical waste drum[5][9].

  • Decontamination: Wash the affected surface with a mild detergent and water. Pump or absorb the washings into the same waste container; never flush wash water down the drain[6][8].

Workflow Spill Spill Identified (Solid/Liquid) PPE Don PPE (Respirator, Nitrile) Spill->PPE Contain Containment (Sand/Clay Dike) PPE->Contain Absorb Absorption (Inert Material) Contain->Absorb Collect Collection (Sealed Drum) Absorb->Collect Label Labeling (Class 9, UN3077) Collect->Label Dispose Incineration (EPA Facility) Label->Dispose High-Temp Destruction

Standard operating procedure for 3-hydroxy methoxyfenozide spill containment and disposal.

Regulatory Transport & Waste Manifesting

When preparing 3-hydroxy methoxyfenozide waste for off-site disposal, it must be manifested according to international transport regulations. The waste is classified as UN3077, Environmentally hazardous substance, solid, n.o.s. (Methoxyfenozide metabolite), Class 9 [5][7]. Ensure all drums are sealed, properly labeled, and transported exclusively by a certified hazardous waste contractor equipped for high-temperature chemical destruction[8].

References
  • Cayman Chemical.
  • Food and Agriculture Organiz
  • Environmental Protection Agency. "Methoxyfenozide Human Health Risk Assessment".
  • Atticus LLC. "SAFETY DATA SHEET - Atticus LLC".
  • Environmental Protection Agency. "Methoxyfenozide; Pesticide Tolerances". federalregister.gov.
  • Environmental Protection Agency. "Methoxyfenozide SAFETY DATA SHEET".
  • Horticentre.
  • University of Hertfordshire. "Methoxyfenozide (Ref: RH 2485)". herts.ac.uk.
  • European Food Safety Authority. "Peer review of the pesticide risk assessment of the active substance methoxyfenozide".
  • Dow AgroSciences.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-Hydroxy Methoxyfenozide

As a Senior Application Scientist, I approach the handling of specialized chemical agents not merely as a routine compliance task, but as an exercise in rigorous, causality-driven risk management. 3-Hydroxy Methoxyfenozi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized chemical agents not merely as a routine compliance task, but as an exercise in rigorous, causality-driven risk management. 3-Hydroxy Methoxyfenozide is a controlled impurity and downstream metabolite of the ecdysone receptor agonist methoxyfenozide[1]. While the parent compound is utilized as an insecticide known for its extreme aquatic toxicity, the localized and systemic human risks of its hydroxylated metabolites require conservative, high-level protective measures.

This guide provides a self-validating operational framework designed for researchers and drug development professionals to ensure absolute safety, procedural integrity, and environmental compliance.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the physical state and inherent risks of the target molecule. The quantitative and qualitative data below dictate our handling logic.

ParameterSpecificationOperational Implication
Chemical Formula C21H26N2O3[1]Lipophilic backbone; potential for dermal absorption.
Molecular Weight 354.44 g/mol [1]Standard membrane permeability parameters apply.
Physical Form Neat / Solid Powder[1]High Risk: Aerosolization and dust inhalation during manipulation.
Primary Hazards Aquatic toxicity, respiratory irritation[2]Zero-tolerance for environmental release or drain disposal.
Synonyms N'-(tert-butyl)-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazideCritical for cross-referencing internal safety databases.
The Causality of Protection: PPE Matrix

Do not just wear PPE; understand why it is required. The physical form of 3-Hydroxy Methoxyfenozide (a neat powder) dictates that the primary vector of exposure is aerosolized dust[1][2].

  • Respiratory Protection:

    • Causality: Powders generate micro-aerosols upon mechanical manipulation (e.g., opening vials, transferring with a spatula). Inhalation bypasses the stratum corneum barrier directly into the systemic circulation.

    • Requirement: An N95/P100 particulate respirator is mandatory if handled outside engineering controls. However, the gold standard is handling the compound strictly within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[2].

  • Dermal Protection:

    • Causality: Lipophilic compounds can absorb through the skin or cause localized contact dermatitis.

    • Requirement: Double-gloving with chemical-impermeable nitrile gloves (minimum 5 mil thickness)[2]. The outer glove acts as the primary barrier against the chemical, while the inner glove protects against micro-tears.

  • Ocular Protection:

    • Causality: Airborne particulates can cause mechanical damage and chemical irritation to the conjunctiva.

    • Requirement: Tight-fitting, indirect-vented safety goggles. Standard safety glasses are insufficient for powder handling as they allow lateral dust ingress.

  • Body Protection:

    • Causality: Contamination of personal clothing leads to secondary exposure outside the laboratory environment.

    • Requirement: Flame-resistant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Preparation and Handling

Every protocol described here is designed as a self-validating system . For instance, the integrity of your engineering controls is validated by the absence of draft-induced powder scatter during the weighing phase, ensuring containment is actively monitored.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood or BSC is fully operational. Validation Check: Verify the inward face velocity is between 80-100 fpm.

  • Static Elimination: Use an anti-static bar or zero-stat gun on the analytical balance and weighing spatulas. Causality: Static electricity causes neat powders to repel and aerosolize, exponentially increasing inhalation risk and destroying weighing accuracy.

  • Primary Containment: Open the sealed vial of 3-Hydroxy Methoxyfenozide only within the active ventilation zone. Avoid sudden movements that create air turbulence.

  • Transfer and Weighing: Use a micro-spatula to transfer the neat powder to a pre-tared anti-static weigh boat. Validation Check: The balance reading should stabilize within 3 seconds; continuous fluctuations indicate excessive air turbulence, requiring immediate sash adjustment.

  • Immediate Solubilization: Dissolve the powder in your target assay solvent (e.g., DMSO or Acetonitrile) before removing it from the hood. Causality: Handling the compound in a liquid state permanently eliminates the dust inhalation hazard for all downstream assays.

Spill Response and Containment Logic

In the event of a spill, the immediate goal shifts from experimentation to containment. Methoxyfenozide derivatives are extremely toxic to aquatic life (e.g., Daphnia magna NOEC 0.2 mg/L), making environmental containment critical.

SpillResponse A Spill Event: 3-Hydroxy Methoxyfenozide B Evacuate Area & Assess Ventilation A->B C Don Upgraded PPE (N95/P100, Double Gloves) B->C D Is it a Dry Powder Spill? C->D E Wet Wiping Method (Avoid Dust Generation) D->E Yes F Absorbent Pads (For Liquid Solutions) D->F No G Seal in Hazardous Waste Container E->G F->G H Incineration / Licensed Chemical Destruction G->H

Fig 1. Logical workflow for 3-Hydroxy Methoxyfenozide spill containment and disposal.

Step-by-Step Spill Response Protocol:

  • Evacuation and Assessment: Immediately halt work. If a powder spill occurs outside a hood, evacuate the immediate area to allow aerosols to settle.

  • PPE Upgrade: Don a P100 respirator and fresh double nitrile gloves before approaching the spill[2].

  • Wet Containment (Crucial): Never sweep dry powder. Sweeping exponentially increases aerosolization. Instead, gently cover the spill with absorbent pads lightly dampened with water or a compatible solvent to trap the powder[3].

  • Collection: Carefully fold the damp pads inward, trapping the chemical. Place all materials into a heavy-duty, sealable hazardous waste bag.

  • Secondary Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water[2].

Disposal Plan

Because 3-Hydroxy Methoxyfenozide shares the environmental hazard profile of its parent compound (UN 3077 classification for environmentally hazardous substances)[4], disposal must be handled with strict regulatory compliance.

  • Segregation: Never mix 3-Hydroxy Methoxyfenozide waste with general organic or aqueous waste streams. Keep in a dedicated, clearly labeled, and tightly closed container[2].

  • Destruction Method: The material must NOT be discharged into sewer systems or drains under any circumstances[2]. It must be disposed of via removal to a licensed chemical destruction plant or through controlled incineration equipped with flue gas scrubbing[2].

  • Packaging Treatment: Contaminated packaging (vials, weigh boats, PPE) must be treated with the exact same hazard classification as the product itself and sent for incineration[2][3].

References
  • Methoxyfenozide SDS. Hayashi Pure Chemical Ind.,Ltd.[Link]

Sources

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